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  • Product: 4-(Bromomethyl)-2-nitrobenzoic acid
  • CAS: 100466-27-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-(Bromomethyl)-2-nitrobenzoic Acid: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery and organic synthesis, 4-(bromomethyl)-2-nitrobenzoic acid serves as a highly versatile bifunctional building block. It is frequently utilized as an intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, 4-(bromomethyl)-2-nitrobenzoic acid serves as a highly versatile bifunctional building block. It is frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including analogs of the anticancer agent Lonafarnib. The molecule presents three distinct sites for orthogonal functionalization: a carboxylic acid for amide coupling, a bromomethyl group for S_N2 nucleophilic displacement, and a nitro group that can be reduced to an aniline for further derivatization.

For analytical chemists and drug development professionals, confirming the exact 1,2,4-substitution pattern of this scaffold is a critical quality control step. An incorrect isomer (e.g., the 1,3,5-isomer) would drastically alter the three-dimensional vector of the resulting API, potentially obliterating target binding affinity. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of 4-(bromomethyl)-2-nitrobenzoic acid.

Mechanistic & Structural Context

The structural elucidation of 4-(bromomethyl)-2-nitrobenzoic acid relies on understanding the electronic push-pull dynamics within the aromatic ring. The molecule contains:

  • -COOH (C-1): An electron-withdrawing group (EWG) via resonance and induction, which deshields ortho and para protons.

  • -NO 2​ (C-2): A uniquely powerful EWG. Its strong inductive effect and magnetic anisotropy severely deshield adjacent protons (specifically H-3).

  • -CH 2​ Br (C-4): A weakly electron-withdrawing group inductively, but the heavy bromine atom exerts specific shielding/deshielding effects on the aliphatic carbon and protons.

When interpreting the NMR spectra, we are specifically looking for an AMX spin system in the aromatic region, which definitively proves the 1,2,4-substitution pattern.

Spectral Causality & Signal Assignment

1 H NMR Analysis (400 MHz, DMSO- d6​ )

Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice for nitrobenzoic acids due to their high polarity and strong intermolecular hydrogen bonding, which renders them poorly soluble in standard solvents like CDCl 3​ .

Table 1: Quantitative 1 H NMR Assignments

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
-COOH ~13.80br s-1HHighly deshielded due to hydrogen bonding and the magnetic anisotropy of the carbonyl group.
H-3 ~8.25d1.51HMost deshielded aromatic proton due to the adjacent, highly electronegative -NO 2​ group. Exhibits only meta-coupling to H-5.
H-6 ~7.95d8.01HDeshielded by the ortho -COOH group. Exhibits strong ortho-coupling to H-5.
H-5 ~7.85dd8.0, 1.51HThe least deshielded aromatic proton. Couples with H-6 (ortho) and H-3 (meta), forming a distinct doublet of doublets.
-CH 2​ Br ~4.75s-2HThe methylene protons are deshielded by both the electronegative bromine atom and the ring current of the electron-deficient aromatic system.

Note: Chemical shifts are empirical values derived from the additive substituent effects of the closely related 4-methyl-2-nitrobenzoic acid scaffold and standard benzylic bromides.

13 C NMR Analysis (100 MHz, DMSO- d6​ )

The 13 C NMR spectrum provides orthogonal validation of the carbon framework. The heavy-atom effect of bromine is particularly diagnostic for the aliphatic region.

Table 2: Quantitative 13 C NMR Assignments

PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
C=O ~165.8C q​ Carbonyl carbon; heavily deshielded by the two electronegative oxygen atoms.
C-2 ~148.5C q​ Ipso to the -NO 2​ group; experiences massive inductive electron withdrawal.
C-4 ~141.2C q​ Ipso to the -CH 2​ Br group; shifted downfield relative to unsubstituted benzene.
C-5 ~133.0CHAromatic methine carbon.
C-6 ~131.5CHAromatic methine carbon; ortho to the -COOH group.
C-1 ~128.5C q​ Ipso to the -COOH group.
C-3 ~125.0CHAromatic methine carbon; ortho to the -NO 2​ group.
-CH 2​ Br ~31.5CH 2​ Aliphatic carbon. The heavy-atom effect of bromine shields this carbon relative to a benzylic alcohol, placing it uniquely near 31 ppm.

Self-Validating Experimental Protocol

To ensure high-fidelity data that meets regulatory and peer-review standards, the NMR acquisition must follow a self-validating workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of the synthesized 4-(bromomethyl)-2-nitrobenzoic acid.

    • Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

    • Causality: Proper concentration ensures a high signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening.

  • Instrument Tuning & Matching:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Lock onto the deuterium frequency of DMSO.

    • Perform rigorous 3D shimming (Z1-Z5 gradients) to ensure the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Parameters: 16 scans (ns), 2-second relaxation delay (D1).

    • Causality: A 2-second D1 ensures complete longitudinal ( T1​ ) relaxation of the protons, allowing for accurate integration of the -CH 2​ Br (2H) versus the aromatic protons (1H each).

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

    • Parameters: 512–1024 scans (ns), 3-second relaxation delay (D1).

    • Causality: Quaternary carbons (C=O, C-1, C-2, C-4) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to prevent these critical diagnostic peaks from disappearing into the baseline noise.

  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

    • Reference the spectra using the residual DMSO pentet ( δ 2.50 ppm for 1 H) and septet ( δ 39.5 ppm for 13 C).

Logical Workflow Visualization

The following diagram maps the logical decision tree for acquiring and validating the structural identity of the compound.

NMR_Workflow cluster_acq NMR Acquisition (400/600 MHz) cluster_analysis Spectral Analysis & Causality Start Synthesized Compound 4-(Bromomethyl)-2-nitrobenzoic acid Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep HNMR 1H NMR (zg30) ns=16, d1=2s Prep->HNMR CNMR 13C NMR (zgpg30) ns=1024, d1=3s Prep->CNMR H_Signals 1H Signals δ 4.7 (s, 2H) AMX Aromatic System HNMR->H_Signals C_Signals 13C Signals δ 31.5 (CH2Br) δ 165.8 (C=O) CNMR->C_Signals Validation Structural Confirmation (1,2,4-Substitution Validated) H_Signals->Validation C_Signals->Validation

Figure 1: Logical workflow for NMR acquisition and structural validation.

References

  • MDPI (2020). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates. Molecules. Available at:[Link]

  • Royal Society of Chemistry (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands. RSC Advances. Available at:[Link]

Exploratory

Mechanism of UV-induced photolysis of 4-(Bromomethyl)-2-nitrobenzoic acid

An In-Depth Technical Guide to the UV-Induced Photolysis of 4-(Bromomethyl)-2-nitrobenzoic Acid Abstract: This technical guide provides a comprehensive examination of the mechanism governing the ultraviolet (UV)-induced...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Induced Photolysis of 4-(Bromomethyl)-2-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive examination of the mechanism governing the ultraviolet (UV)-induced photolysis of 4-(bromomethyl)-2-nitrobenzoic acid. As a member of the ortho-nitrobenzyl (ONB) class of photoremovable protecting groups, this compound is of significant interest to researchers in drug development, chemical biology, and materials science. We will explore the fundamental photochemical pathway, from photon absorption to the formation of terminal products, grounded in established mechanistic principles. Furthermore, this guide details the state-of-the-art experimental methodologies required to probe, validate, and quantify this photoreaction, offering field-proven insights into experimental design and data interpretation for professionals in the field.

Introduction: The Significance of Photocleavable Linkers

In modern drug development and cell biology, the ability to control the release of a bioactive agent with high spatiotemporal precision is paramount. "Caged compounds" are synthetic molecules where a biologically active species is temporarily inactivated by a covalently attached, photoremovable protecting group (PPG)[1]. The 2-nitrobenzyl moiety is one of the most widely utilized and effective PPGs, enabling the "uncaging" or release of a target molecule upon irradiation with near-UV light[2][3].

4-(Bromomethyl)-2-nitrobenzoic acid is a bifunctional linker molecule designed for this purpose. Its key features are:

  • An ortho-nitrobenzyl core, which serves as the photoactive engine for cleavage.

  • A bromomethyl group , a reactive site for conjugating the linker to various functional groups (e.g., alcohols, thiols, amines) on a molecule of interest.

  • A carboxylic acid group , which can be used for further conjugation or to modify the solubility and pharmacokinetic properties of the overall construct.

Understanding the precise mechanism of its photolysis is critical for optimizing release kinetics, predicting byproducts, and designing effective light-based therapeutic or diagnostic strategies.

The Core Photochemical Mechanism

The photocleavage of 4-(bromomethyl)-2-nitrobenzoic acid proceeds through a well-established intramolecular rearrangement, often referred to as a Norrish Type II-like reaction[3]. The process is initiated by the absorption of a photon and occurs in several distinct steps.

Step 1: Photoexcitation

The process begins with the absorption of a UV photon (typically in the 340-365 nm range) by the nitroaromatic chromophore[4][5]. This elevates the nitro group from its ground state to an electronically excited state (n,π*).

Step 2: Intramolecular Hydrogen Abstraction

In the excited state, the oxygen atom of the nitro group becomes highly electrophilic and abstracts a hydrogen atom from the adjacent benzylic carbon (the -CH₂Br group). This rapid intramolecular transfer is the key mechanistic step, leading to the formation of a transient diradical species that quickly rearranges into a more stable intermediate known as an aci-nitro tautomer[6][7][8].

Step 3: Rearrangement of the aci-Nitro Intermediate

The aci-nitro intermediate is a fleeting species with a characteristic strong absorption around 400-420 nm[7]. It is inherently unstable and undergoes a series of rapid rearrangements. The accepted pathway involves the cyclization of the aci-nitro intermediate to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative[7].

Step 4: Product Release

This cyclic intermediate subsequently fragments, leading to the final products. The process culminates in the release of hydrogen bromide (HBr) and the formation of the corresponding 2-nitroso-4-carboxybenzaldehyde byproduct. The release of HBr signifies the successful cleavage of the C-Br bond, which in a practical application would correspond to the release of a tethered drug or probe.

The overall transformation is illustrated below.

Figure 1: The Photolytic Pathway of 4-(Bromomethyl)-2-nitrobenzoic Acid

It is important to note that under certain conditions, minor side reactions involving radical species can occur, though they typically account for a small percentage of the total reaction flux[9][10].

Experimental Validation and Characterization

A robust understanding of the photolysis mechanism requires rigorous experimental validation. A multi-faceted approach combining chromatography, mass spectrometry, and spectroscopy is essential for characterizing the reaction kinetics, identifying intermediates, and quantifying products.

Experimental Workflow Overview

The following diagram outlines a standard workflow for investigating the photolysis of 4-(bromomethyl)-2-nitrobenzoic acid. The causality behind this workflow is to first induce the reaction under controlled conditions, then separate the resulting mixture to quantify the conversion, and finally confirm the identity of all species present.

Experimental_Workflow Figure 2: General Experimental Workflow for Photolysis Studies cluster_prep 1. Preparation cluster_photo 2. Photolysis cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Dissolve compound in appropriate solvent (e.g., MeCN/H₂O). Degas with N₂ or Ar to remove O₂. Photo Irradiate with UV source (e.g., 365 nm LED or Hg lamp) in a quartz cuvette. Prep->Photo Analysis HPLC HPLC-UV/DAD (Quantification & Purity) Analysis->HPLC MS LC-MS / ESI-MS (Product Identification) Analysis->MS TAS Transient Absorption Spectroscopy (Intermediate Detection) Analysis->TAS Data Determine Quantum Yield (Φ). Identify Byproducts. Elucidate Kinetic Profile. HPLC->Data MS->Data TAS->Data

Figure 2: General Experimental Workflow for Photolysis Studies
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for monitoring the progress of the photoreaction. It separates the starting material from its photoproducts, allowing for accurate quantification of consumption and formation over time. A diode-array detector (DAD) is used to monitor multiple wavelengths simultaneously, aiding in peak identification.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a stock solution of 4-(bromomethyl)-2-nitrobenzoic acid of known concentration (e.g., 10 mM in acetonitrile). Create a series of dilutions (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM) to generate a calibration curve.

  • Sample Preparation: Dissolve the compound in a suitable solvent mixture (e.g., 1:1 acetonitrile/water) to a starting concentration of ~0.5 mM in a quartz cuvette. Degassing the solution by bubbling with nitrogen for 15-30 minutes is recommended to prevent quenching of the excited state by molecular oxygen[6].

  • Photolysis: Irradiate the sample using a collimated UV light source (e.g., a 365 nm mercury lamp or high-power LED array) with constant stirring. At predetermined time points (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw a small aliquot (e.g., 20 µL) for analysis.

  • Chromatographic Separation: Inject the aliquots onto a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A typical mobile phase gradient might be:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection & Quantification: Monitor the elution profile at a wavelength where both reactant and product absorb (e.g., 270 nm)[11]. Integrate the peak area of the starting material at each time point. Use the calibration curve to convert peak area to concentration and plot the decay of the starting material to determine the reaction rate.

Protocol 2: Product Identification by Mass Spectrometry (MS)

Rationale: While HPLC suggests the formation of new species, it does not confirm their identity. Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with LC, provides precise mass-to-charge ratio data to unequivocally identify the expected 2-nitroso-4-carboxybenzaldehyde byproduct and any other minor photoproducts[4][12].

Step-by-Step Methodology:

  • Sample Preparation: Prepare and photolyze the sample as described in the HPLC protocol. A sample irradiated to ~80-90% completion is ideal for product identification.

  • LC-MS Analysis: Inject the photolyzed sample into an LC-MS system using chromatographic conditions similar to those in Protocol 1.

  • Mass Detection: Operate the mass spectrometer in both positive and negative ion modes to ensure detection of all charged species. Scan a relevant mass range (e.g., m/z 100-400).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the starting material (C₈H₆BrNO₄, exact mass ~259.95 Da).

    • Search for a peak corresponding to the expected byproduct, 2-nitroso-4-carboxybenzaldehyde (C₈H₅NO₄, exact mass ~179.02 Da).

    • Utilize high-resolution mass spectrometry to confirm the elemental composition of the product peaks from their exact mass[13].

Protocol 3: Detection of Transients by Flash Photolysis

Rationale: The core mechanistic claims rely on the formation of short-lived intermediates like the aci-nitro tautomer. These species exist on microsecond to millisecond timescales and cannot be detected by conventional chromatography. Flash photolysis coupled with transient absorption spectroscopy (TAS) is the definitive technique for observing these intermediates directly[7][14].

Step-by-Step Methodology:

  • System Setup: The setup requires a high-energy light source for excitation (the "pump," e.g., a Nd:YAG laser with a 355 nm output) and a second, broad-spectrum light source for analysis (the "probe," e.g., a xenon arc lamp)[15][16].

  • Sample Preparation: Prepare a degassed solution of the compound in a 1 cm path length quartz cuvette.

  • Data Acquisition:

    • A spectrum of the probe beam is recorded just before the laser flash (I₀).

    • The sample is irradiated with a brief, intense laser pulse (nanoseconds to femtoseconds).

    • A series of spectra (I) are rapidly recorded at defined delay times after the flash (from nanoseconds to seconds).

  • Data Analysis: The change in absorbance (ΔA) is calculated as ΔA = log(I₀/I). Plotting ΔA versus wavelength reveals the absorption spectra of transient species. Plotting ΔA at a specific wavelength (e.g., 410 nm for the aci-nitro species) versus time reveals the formation and decay kinetics of that intermediate[7].

Quantitative Data and Performance Metrics

The efficiency of a photocleavage reaction is characterized by its quantum yield (Φ), which is the ratio of molecules undergoing cleavage to the number of photons absorbed[6].

ParameterTypical Value for o-Nitrobenzyl SystemsSignificance
Absorption Max (λmax) 340 - 365 nmWavelength for most efficient photoactivation. The use of wavelengths >350 nm is advantageous for minimizing potential damage to sensitive biological samples[6].
Molar Absorptivity (ε) 1,000 - 5,000 M⁻¹cm⁻¹Governs the efficiency of light absorption at λmax. Higher values are generally desirable.
Quantum Yield (Φ) 0.1 - 0.6A measure of the reaction's efficiency. Values can vary based on substitution and solvent. For example, a quantum yield of 0.49–0.63 has been reported for related 1-(2-nitrophenyl)ethyl phosphate esters[2].
aci-Nitro λmax ~400 - 420 nmThe characteristic absorption wavelength of the key mechanistic intermediate, used for its detection in transient absorption spectroscopy[7].

Conclusion and Outlook

The UV-induced photolysis of 4-(bromomethyl)-2-nitrobenzoic acid follows a robust and well-characterized mechanistic pathway common to o-nitrobenzyl compounds. The reaction is initiated by photoexcitation, proceeds through a critical aci-nitro intermediate, and results in the predictable formation of a nitrosobenzaldehyde byproduct and the release of the tethered functionality.

For researchers and drug development professionals, a thorough understanding of this mechanism, validated by the experimental protocols outlined herein, is essential. By employing a combination of HPLC for quantification, mass spectrometry for product verification, and transient absorption spectroscopy for mechanistic insight, scientists can confidently design, optimize, and implement photocleavable linkers for a new generation of light-activated therapeutics and research tools.

References

  • Corrie, J. E. T., Gilbert, B. C., Munasinghe, V. R. N., & Whitwood, A. C. (2000). EPR studies of the structure of transient radicals formed in photolytic reactions of some 2-nitrobenzyl compounds. Characterisation of aryl alkoxy aminoxyls and nitroaromatic radical-anions in the photolysis of caged ATP and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2483-2489. [Link]

  • Ellis-Davies, G. C. R. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 4(3), 183-194. [Link]

  • Furuta, T., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. JoVE (Journal of Visualized Experiments), (152), e60249. [Link]

  • Hagen, V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4264-4275. [Link]

  • Hasan, A., et al. (2021). Mechanistic Investigation of Photochemical Reactions by Mass Spectrometry. Chemistry – A European Journal, 27(4), 1344-1357. [Link]

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Pifferi, S., et al. (2011). Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons. JoVE (Journal of Visualized Experiments), (56), e3168. [Link]

  • Sjulson, L., & Miesenböck, G. (2008). Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy. In: Optical Imaging and Electrophysiology. Springer Protocols Handbooks. [Link]

  • Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Bromomethyl)-nitrobenzoic Acid Isomers: A Focus on the Well-Characterized 3-Nitro Analogue

A Note on Isomer Data Availability: Initial comprehensive searches for detailed technical data on 4-(bromomethyl)-2-nitrobenzoic acid have revealed a significant scarcity of information in publicly available scientific l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Isomer Data Availability: Initial comprehensive searches for detailed technical data on 4-(bromomethyl)-2-nitrobenzoic acid have revealed a significant scarcity of information in publicly available scientific literature and commercial supplier databases. In contrast, its isomer, 4-(bromomethyl)-3-nitrobenzoic acid, is well-documented and readily available. For researchers, scientists, and drug development professionals, understanding the properties of a closely related and accessible analogue is of significant practical value. Therefore, this guide will provide a comprehensive overview of the physical and chemical properties of 4-(bromomethyl)-3-nitrobenzoic acid as a robust and informative proxy.

Part 1: Core Physicochemical Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid

4-(Bromomethyl)-3-nitrobenzoic acid, hereafter referred to as BNBA, is a bifunctional organic compound featuring a carboxylic acid, a nitro group, and a reactive bromomethyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Summary of Physicochemical Data
PropertyValueReferences
CAS Number 55715-03-2[1][2][3]
Molecular Formula C₈H₆BrNO₄[1][2][3]
Molecular Weight 260.04 g/mol [1][2][3]
Appearance White to cream or pale yellow to pale brown crystalline powder.[2]
Melting Point 127-130 °C[1][2]
Solubility Soluble in DMF and dichloromethane. Insoluble in water. Soluble in alcohol (1g in 120ml), chloroform (1g in 400ml), and diethyl ether (1g in 100ml).[1][2]
Structural and Spectroscopic Data

The structural identifiers for BNBA are as follows:

  • SMILES: O=C(O)c1ccc(CBr)c(c1)=O[1]

  • InChI: 1S/C8H6BrNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)[1][3]

Part 2: Synthesis and Reactivity

Synthetic Pathway

The most common laboratory synthesis of BNBA involves the nitration of 4-bromomethylbenzoic acid.[2] This precursor can be obtained from the radical bromination of p-toluic acid (4-methylbenzoic acid).[2][7]

The causality behind this experimental choice lies in the directing effects of the substituents on the benzene ring. The carboxylic acid and the bromomethyl group are ortho, para-directing, but the nitration occurs at the position ortho to the bromomethyl group and meta to the carboxylic acid group due to steric hindrance and the electronic effects of the substituents.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid [2]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Reaction Setup: Dissolve 4-bromomethylbenzoic acid in concentrated sulfuric acid in a separate reaction vessel, and cool the mixture to 0-10°C using an ice-salt bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-bromomethylbenzoic acid. It is crucial to maintain the reaction temperature between 5-15°C to prevent side reactions.

  • Quenching and Isolation: Once the addition is complete, continue to stir the reaction mixture for a short period before pouring it onto crushed ice. The product, 4-(bromomethyl)-3-nitrobenzoic acid, will precipitate out of the solution.

  • Purification: Collect the crude product by suction filtration, wash it thoroughly with cold water, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

Diagram of the Synthetic Workflow

SynthesisWorkflow p_toluic_acid p-Toluic Acid reagent1 NBS, Benzoyl Peroxide p_toluic_acid->reagent1 bromomethylbenzoic_acid 4-Bromomethylbenzoic Acid reagent2 Conc. HNO₃, Conc. H₂SO₄ bromomethylbenzoic_acid->reagent2 bnba 4-(Bromomethyl)-3-nitrobenzoic Acid reagent1->bromomethylbenzoic_acid reagent2->bnba

Caption: Synthesis of BNBA from p-toluic acid.

Reactivity Profile

The reactivity of BNBA is governed by its three functional groups:

  • Bromomethyl Group: This is a reactive benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. It can react with a variety of nucleophiles such as amines, alcohols, and thiols.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amidation. It is also an ortho, para-director for any further electrophilic aromatic substitution, although the presence of the deactivating nitro group makes such reactions less favorable.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which opens up a wide range of further chemical transformations.

Part 3: Applications in Research and Drug Development

BNBA is a valuable tool for medicinal chemists and researchers in drug discovery.[2]

  • Synthesis of Heterocyclic Compounds: It is a key starting material for the synthesis of various heterocyclic scaffolds. For instance, it participates in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones.

  • Photo-cleavable Linkers and Reagents: The nitrobenzyl moiety is known to be photolabile. This property is exploited by using BNBA as a thiol photo-deprotection reagent and as a UV-cleavable reagent to functionalize polymers like polyacrylamide acryl hydrate (PAAH).[8]

  • Solid-Phase Synthesis: While 4-(bromomethyl)benzoic acid is more commonly used as a precursor for Wang-type resins in solid-phase synthesis, BNBA can be used to introduce a photolabile linker onto a solid support.[9]

  • Combinatorial Chemistry: Its utility as a versatile building block makes it suitable for the generation of compound libraries for high-throughput screening in drug discovery.[2]

Diagram of BNBA in Synthetic Applications

Applications cluster_applications Synthetic Applications bnba 4-(Bromomethyl)-3-nitrobenzoic Acid heterocycles Heterocyclic Scaffolds (e.g., Dihydroquinazolinones) bnba->heterocycles photocleavable Photo-cleavable Linkers bnba->photocleavable library Compound Libraries bnba->library

Caption: Applications of BNBA in organic synthesis.

Part 4: Safety and Handling

BNBA is a hazardous chemical and must be handled with appropriate safety precautions.

Summary of Safety Information
HazardDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage.[10]Wear protective gloves, protective clothing, eye protection, and face protection.[10]
Lachrymator Substance which increases the flow of tears.[10]Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
Inhalation May cause respiratory irritation.Avoid breathing dust. Remove to fresh air if inhaled.[10]
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
Handling and Storage
  • Handling: Do not get in eyes, on skin, or on clothing. Avoid breathing dust. Handle in a well-ventilated area or in a closed system.[10]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed in a corrosives area.[10]

Conclusion

While detailed technical information on 4-(bromomethyl)-2-nitrobenzoic acid is scarce, its isomer, 4-(bromomethyl)-3-nitrobenzoic acid, is a well-characterized and versatile reagent. Its unique combination of a reactive bromomethyl group, a carboxylic acid, and a nitro group makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Researchers interested in the 2-nitro isomer should proceed with caution and would need to perform thorough characterization of the compound. The data and protocols presented here for the 3-nitro isomer provide a solid foundation for understanding the chemistry of this class of compounds.

References

  • PubChem. (n.d.). 4-(Bromomethyl)-3-nitrobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4189605A - 3-Nitro-4-bromomethyl benzoic acid.
  • Vibrational Spectroscopy. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Bromomethyl)-2-nitrobenzoic acid is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2-nitrobenzoic acid is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is primarily dictated by the reactivity of the benzylic bromomethyl group. This guide provides a comprehensive technical analysis of the factors governing this reactivity, focusing on the electronic and steric influences exerted by the aromatic nitro and carboxylic acid substituents. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this versatile reagent for novel molecular design and synthesis.

Introduction: The Chemical Personality of 4-(Bromomethyl)-2-nitrobenzoic acid

4-(Bromomethyl)-2-nitrobenzoic acid is a bifunctional aromatic compound that has garnered significant interest as an intermediate in the synthesis of complex organic molecules.[1] Its value lies in the orthogonal reactivity of its three functional groups: the carboxylic acid, the nitro group, and, most importantly for this guide, the bromomethyl group. The strategic positioning of the electron-withdrawing nitro and carboxylic acid groups on the benzene ring profoundly influences the reactivity of the benzylic bromide, making it a highly activated electrophile for nucleophilic substitution reactions.[2]

This guide will dissect the chemical behavior of the bromomethyl group, providing a framework for predicting and controlling its reactivity in various synthetic transformations. We will explore its participation in SN2 reactions, the factors that favor these pathways, and how to modulate reaction conditions to achieve desired outcomes.

The Heart of Reactivity: Electronic and Steric Effects

The enhanced reactivity of the bromomethyl group in 4-(bromomethyl)-2-nitrobenzoic acid is a direct consequence of the electronic landscape of the molecule. The nitro (-NO₂) and carboxylic acid (-COOH) groups are potent electron-withdrawing groups. Their presence significantly depletes the electron density of the aromatic ring, which in turn inductively pulls electron density from the benzylic carbon of the bromomethyl group.

This electron deficiency renders the benzylic carbon highly electrophilic and thus more susceptible to attack by nucleophiles.[3] The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced in a concerted step.[4] The transition state of this reaction is stabilized by the electron-withdrawing nature of the substituents, which helps to delocalize the partial negative charge that develops.

Figure 1. Generalized SN2 reaction pathway.

While electronic effects are dominant, steric hindrance can also play a role. The ortho-nitro group can provide some steric shielding to the benzylic carbon, although this effect is generally outweighed by the powerful electronic activation.

Key Synthetic Transformations of the Bromomethyl Group

The activated nature of the bromomethyl group in 4-(bromomethyl)-2-nitrobenzoic acid allows it to readily participate in a variety of nucleophilic substitution reactions. These reactions are fundamental to its utility as a synthetic intermediate.

Esterification and Etherification Reactions

One of the most common applications of this reagent is in the synthesis of esters and ethers. The bromomethyl group serves as an excellent electrophile for O-alkylation of carboxylic acids and alcohols.

Esterification: The reaction with a carboxylate nucleophile, typically generated in situ by deprotonating a carboxylic acid with a mild base, proceeds smoothly to yield the corresponding ester. This transformation is valuable for installing a protected carboxylic acid or for linking the molecule to other functional moieties.

Etherification: Similarly, alkoxides and phenoxides, generated from the corresponding alcohols or phenols, readily displace the bromide to form ethers.[5] The Williamson ether synthesis is a classic and reliable method for this transformation.[6]

Reactions with Amine Nucleophiles

Primary and secondary amines are effective nucleophiles for the displacement of the benzylic bromide, leading to the formation of secondary and tertiary amines, respectively.[7] This reaction is crucial for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide that is formed.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers and are based on established methodologies. Optimization may be necessary depending on the specific substrate and desired outcome.

General Protocol for Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of ethers from 4-(bromomethyl)-2-nitrobenzoic acid and a phenolic nucleophile.

Materials:

  • 4-(Bromomethyl)-2-nitrobenzoic acid

  • Phenolic nucleophile (e.g., phenol, p-cresol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenolic nucleophile (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(bromomethyl)-2-nitrobenzoic acid (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Workflow for Williamson Ether Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve phenol in DMF B Add K2CO3 A->B C Add 4-(Bromomethyl)-2-nitrobenzoic acid B->C D Heat and Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2. Experimental workflow for Williamson ether synthesis.
General Protocol for Reaction with an Amine Nucleophile

This protocol describes a general procedure for the N-alkylation of a primary amine with 4-(bromomethyl)-2-nitrobenzoic acid.

Materials:

  • 4-(Bromomethyl)-2-nitrobenzoic acid

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous THF.

  • To this solution, add a solution of 4-(bromomethyl)-2-nitrobenzoic acid (1.0 equivalent) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Data Summary: Reactivity and Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of 4-(bromomethyl)-2-nitrobenzoic acid.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
PhenolK₂CO₃DMF60-8085-95
Benzyl alcoholNaHTHF0 to RT80-90
Benzoic acidCs₂CO₃AcetonitrileRT90-98
BenzylamineEt₃NTHFRT85-95
AnilineK₂CO₃DMF5075-85

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

4-(Bromomethyl)-2-nitrobenzoic acid is a highly valuable and versatile reagent in organic synthesis. The pronounced electrophilicity of its bromomethyl group, a direct result of the powerful electron-withdrawing effects of the nitro and carboxylic acid substituents, enables a wide array of nucleophilic substitution reactions to be carried out under mild conditions and with high efficiency. Understanding the interplay of electronic and steric factors is paramount for harnessing the full synthetic potential of this molecule. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute novel synthetic strategies, paving the way for the discovery and development of new pharmaceuticals and advanced materials.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, March 23). Unlocking Chemical Synthesis: The Role of 4-Bromo-2-nitrobenzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • UCSD Chemistry & Biochemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Profiling of 4-(Bromomethyl)-2-nitrobenzoic Acid

Target Audience: Chemical Engineers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper Introduction & Structural Causality The compound 4-(Bromomethyl)-2-nitrobenzoic acid is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper

Introduction & Structural Causality

The compound 4-(Bromomethyl)-2-nitrobenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of heterocycles, photocleavable linkers, and active pharmaceutical ingredients (APIs). Designing an optimal solvent system for its extraction, crystallization, or reaction requires a deep understanding of its physicochemical topology.

Unlike simple benzoic acids, this molecule possesses three distinct functional moieties that dictate its thermodynamic behavior in solution:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In non-polar media, it drives the formation of highly stable, poorly soluble cyclic dimers.

  • Nitro Group (-NO₂): A strongly electron-withdrawing, polar group that acts exclusively as a hydrogen-bond acceptor. It significantly increases the molecular dipole moment, enhancing affinity for polar aprotic solvents.

  • Bromomethyl Group (-CH₂Br): A lipophilic yet highly reactive electrophilic center. Its presence imposes strict kinetic limitations on solvent selection; prolonged exposure to nucleophilic or protic solvents (like methanol or water) under thermal stress induces solvolysis (e.g., methanolysis or hydrolysis).

Understanding the interplay of these groups is critical. Solvent selection cannot rely solely on the principle of "like dissolves like"; it must be modeled using advanced thermodynamic frameworks such as the Abraham Solvation Parameter Model 1, which accounts for cavity formation, dipolarity, and hydrogen-bonding descriptors.

Solvation Pathways & Thermodynamic Modeling

The solubility of nitrobenzoic acid derivatives is highly solvent-dependent. According to empirical studies on structurally analogous compounds (e.g., 3-methyl-4-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid), the solubility order generally follows: Polar Aprotic > Polar Protic > Esters/Ethers > Non-Polar > Water 2.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents exhibit the highest solubilizing power. Their strong hydrogen-bond accepting capabilities disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers, while their high dielectric constants stabilize the polar nitro group without acting as nucleophiles toward the bromomethyl group.

  • Polar Protic Solvents (Methanol, Ethanol): While they offer high solubility via robust hydrogen-bond donation and acceptance 3, they pose a chemical stability risk. The electrophilic -CH₂Br carbon is susceptible to nucleophilic attack by the solvent, especially at elevated temperatures.

  • Non-Polar Solvents (Toluene, Hexane): Solubility is exceptionally low. The energetic cost of breaking the solute-solute crystal lattice and the carboxylic acid dimers is not compensated by the weak dispersive interactions offered by these solvents.

Solvation Molecule 4-(Bromomethyl)- 2-nitrobenzoic acid PolarAprotic Polar Aprotic (e.g., DMF, DMSO) Molecule->PolarAprotic Strong H-bond acceptance breaks COOH dimers PolarProtic Polar Protic (e.g., MeOH, EtOH) Molecule->PolarProtic H-bond donor/acceptor (Risk: Solvolysis of -CH2Br) NonPolar Non-Polar (e.g., Toluene, Hexane) Molecule->NonPolar Poor interaction (Dimerization predominates) HighSol High Solubility (Optimal Media) PolarAprotic->HighSol ModSol Moderate Solubility (Kinetic Control Needed) PolarProtic->ModSol LowSol Low Solubility (Anti-Solvents) NonPolar->LowSol

Thermodynamic solvation pathways and solvent-solute interactions.

Quantitative Solubility Profile

The table below synthesizes the expected solubility behavior based on the dielectric constants and hydrogen-bonding parameters of standard organic solvents 4.

Solvent ClassRepresentative SolventDielectric Constant (ε)Relative SolubilityMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very High Strong dipole-dipole interactions; excellent H-bond acceptor.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High Highest polarity; completely disrupts solute crystalline lattice.
Polar Protic Methanol32.7High Good H-bonding; however, requires strict ambient temperature control to prevent etherification of the bromomethyl group.
Ester Ethyl Acetate6.0Moderate Weak H-bond acceptor; suitable for liquid-liquid extraction.
Halogenated Dichloromethane (DCM)9.1Low-Moderate Weak dipole; relies primarily on dispersive forces.
Non-Polar Toluene2.4Low Incapable of breaking carboxylic acid dimers; excellent anti-solvent for crystallization.
Aqueous Water (pH < 4)80.1Very Low High polarity but unable to form a hydrophobic cavity for the aromatic ring.

Note on pH effects: While solubility in water is inherently low, adjusting the pH above the pKa of the carboxylic acid (typically ~3.5–4.0 for nitrobenzoic acids) will form the highly soluble carboxylate salt. However, alkaline conditions will rapidly hydrolyze the bromomethyl group into a hydroxymethyl group 5.

Experimental Protocol: Isothermal Saturation Method

To generate precise, compound-specific solubility data (e.g., for calculating Jouyban-Acree model coefficients), the Isothermal Saturation Method is the gold standard 4. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached without inducing chemical degradation.

Step-by-Step Methodology
  • Solvent Preparation: Utilize HPLC-grade solvents. Degas the solvents via sonication under vacuum for 15 minutes to remove dissolved oxygen, which can cause oxidative side reactions.

  • Sample Preparation: In a 10 mL amber glass vial (to prevent photolytic degradation of the nitro/bromo groups), add 5.0 mL of the selected solvent. Gradually add 4-(Bromomethyl)-2-nitrobenzoic acid until a persistent, undissolved solid remains, indicating supersaturation.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Submerge the vials in a thermostatic shaking water bath set precisely to 298.15 K (±0.05 K). Agitate at 150 RPM.

    • Self-Validation Check: Extract micro-aliquots at 48 hours and 72 hours. Equilibrium is confirmed when the concentration difference between the two time points is less than 2%.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours at the exact equilibrium temperature. Transfer 1.0 mL of the clear supernatant using a pre-warmed syringe filter (0.22 µm PTFE).

  • Dilution and Quantification: Dilute the filtered aliquot immediately with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to arrest any potential solvolysis. Quantify the concentration using HPLC-UV against a validated 5-point calibration curve.

Protocol Step1 1. Solvent Preparation (Anhydrous, Degassed) Step2 2. Excess Solute Addition (Amber Vials to prevent photolysis) Step1->Step2 Step3 3. Isothermal Equilibration (298.15 K, 48-72 hrs) Step2->Step3 Constant Agitation Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Thermal Control Validation Self-Validation: Δ[Conc] < 2% between 48h & 72h Step3->Validation Step5 5. Analytical Quantification (HPLC-UV / Gravimetric) Step4->Step5 Aliquot Extraction

Standard isothermal saturation methodology for determining equilibrium solubility.

Troubleshooting & Degradation Pitfalls

When working with 4-(Bromomethyl)-2-nitrobenzoic acid, researchers frequently misinterpret chemical degradation as high solubility.

  • The Protic Trap: Dissolving the compound in methanol or ethanol and applying heat (e.g., >40°C to force dissolution) will trigger a nucleophilic substitution (SN1/SN2) at the benzylic position. The resulting solution will contain the methyl or ethyl ether derivative, artificially inflating the apparent solubility of the starting material.

  • The Base Trap: Attempting to utilize co-solvency techniques by adding aqueous bases (like NaOH or NaHCO₃) to organic solvents will successfully deprotonate the carboxylic acid, drastically increasing solubility 5. However, the hydroxide/carbonate ions will rapidly attack the bromomethyl group, yielding 4-(hydroxymethyl)-2-nitrobenzoic acid.

Best Practice: For long-term storage of stock solutions, use anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and store at -20°C under an inert argon atmosphere.

References

  • Acree, W. E., & Abraham, M. H. "Solubility of crystalline nonelectrolyte solutes in organic solvents: mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model." Physics and Chemistry of Liquids.
  • Luo, W., et al. "Solubilities of 3-methyl-4-Nitrobenzoic Acid in twelve organic solvents.
  • Zhang, X., et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids." Journal of Chemical Research.
  • Wang, S., et al. "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids.
  • BenchChem Technical Support.

Sources

Exploratory

Crystal structure and X-ray diffraction data for 4-(Bromomethyl)-2-nitrobenzoic acid

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 4-(Bromomethyl)-2-nitrobenzoic Acid Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 4-(Bromomethyl)-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4-(Bromomethyl)-2-nitrobenzoic acid. While a definitive crystal structure for this specific isomer is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the necessary experimental protocols and theoretical considerations to determine and analyze its three-dimensional atomic arrangement using X-ray diffraction techniques. The guide emphasizes the causality behind experimental choices and provides a self-validating system of protocols, grounded in authoritative references, to ensure scientific integrity.

Introduction: The Significance of Structural Elucidation

4-(Bromomethyl)-2-nitrobenzoic acid is a benzoic acid derivative with functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. The bromomethyl group offers a reactive site for nucleophilic substitution, enabling its use as a linker in solid-phase synthesis or for the introduction of a benzylic moiety into a larger molecule. The nitro group, being a strong electron-withdrawing group, influences the electronic properties and reactivity of the aromatic ring and can participate in non-covalent interactions.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of a material's bulk properties, including solubility, stability, melting point, and bioavailability. For a compound intended for pharmaceutical use, a thorough understanding of its solid-state structure is a regulatory expectation and a scientific necessity. X-ray diffraction is the definitive method for determining crystal structures, providing unparalleled insight into molecular conformation and intermolecular interactions.

This guide will detail the prospective workflow for a comprehensive crystallographic study of 4-(Bromomethyl)-2-nitrobenzoic acid, from its chemical synthesis to the final analysis of its crystal structure.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The first and often most challenging step in a crystallographic study is the preparation of high-quality single crystals. This requires a pure sample of the target compound, which can then be subjected to various crystallization techniques.

Proposed Synthesis of 4-(Bromomethyl)-2-nitrobenzoic Acid

A plausible synthetic route to 4-(bromomethyl)-2-nitrobenzoic acid involves the radical bromination of 4-methyl-2-nitrobenzoic acid.

Protocol 1: Synthesis of 4-(Bromomethyl)-2-nitrobenzoic Acid

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 equivalents), to the solution.

  • Reflux: Heat the reaction mixture to reflux under illumination with a tungsten lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 4-(bromomethyl)-2-nitrobenzoic acid.[1]

Crystallization Methodologies

The goal of crystallization is to encourage the slow formation of a well-ordered crystal lattice. Several techniques can be employed, and the choice of solvent is critical.

Protocol 2: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature. For more sensitive compounds, the solution can be placed in a Dewar flask with warm water to ensure a very slow cooling rate.

Principles and Practice of X-ray Diffraction

X-ray diffraction is a powerful non-destructive technique for analyzing the structure of crystalline materials.[2]

Bragg's Law: The Foundation of Diffraction

When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms in the crystal lattice. Constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between parallel crystal planes, and θ is the angle of incidence. By measuring the angles (θ) at which constructive interference occurs, the distances between the planes in the crystal lattice (d) can be determined.

Single-Crystal vs. Powder X-ray Diffraction
  • Single-Crystal X-ray Diffraction (SC-XRD): This technique uses a single, well-ordered crystal. By rotating the crystal in the X-ray beam, a three-dimensional diffraction pattern is collected, which contains the necessary information to determine the precise location of every atom in the unit cell.

  • Powder X-ray Diffraction (PXRD): PXRD is performed on a polycrystalline sample, which contains millions of tiny, randomly oriented crystallites.[2] The resulting one-dimensional diffraction pattern (intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase and is invaluable for phase identification, purity analysis, and monitoring polymorphism.[2][3]

Experimental Workflow for Structural Elucidation

The following diagram and protocols outline the comprehensive workflow for determining the crystal structure of 4-(Bromomethyl)-2-nitrobenzoic acid.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Determination & Analysis Synthesis Synthesis of 4-(Bromomethyl)-2-nitrobenzoic acid Purification Purification (Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth PXRD Powder XRD Data Collection Purification->PXRD SC_XRD Single-Crystal XRD Data Collection Crystal_Growth->SC_XRD Data_Processing Data Processing & Space Group Determination SC_XRD->Data_Processing Validation Structure Validation & Analysis PXRD->Validation Phase Purity Confirmation Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Refinement->Validation

Caption: Workflow for the crystallographic analysis of 4-(Bromomethyl)-2-nitrobenzoic acid.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).

Protocol 4: Powder X-ray Diffraction Data Collection
  • Sample Preparation: Gently grind the purified, crystalline bulk sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Acquisition: Place the sample holder in the powder diffractometer. Collect the diffraction pattern over a specified range of 2θ angles (e.g., 5-50°).

  • Data Analysis: The resulting diffractogram can be compared to a simulated powder pattern from the single-crystal structure to confirm the phase purity of the bulk sample.

Structural Analysis and Interpretation

Once a satisfactory dataset has been collected, the next step is to solve and refine the crystal structure.

Structure Solution and Refinement

The integrated intensities from the SC-XRD experiment are used to determine the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson synthesis, which are computational techniques that phase the diffraction data. The initial atomic model is then refined using a least-squares algorithm to best fit the experimental data.

Presentation of Crystallographic Data

The final refined structure is reported with a set of standard crystallographic parameters. The tables below are templates for the presentation of such data.

Table 1: Crystal Data and Structure Refinement Parameters.

ParameterValue (Prospective)
Chemical FormulaC₈H₆BrNO₄
Formula Weight260.04 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα)
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined
Absorption CoefficientTo be determined
F(000)To be determined
Data Collection
θ range for data collectionTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R(int)To be determined
Refinement
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]R₁ = ?, wR₂ = ?
R indices (all data)R₁ = ?, wR₂ = ?
Largest diff. peak/holeTo be determined

Table 2: Selected Bond Lengths (Å) and Angles (°).

Bond/AngleLength/Angle (Prospective)
C(1)-C(2)To be determined
C(2)-N(1)To be determined
N(1)-O(1)To be determined
C(4)-C(8)To be determined
C(8)-Br(1)To be determined
C(1)-C(7)To be determined
C(7)-O(3)To be determined
C(7)-O(4)To be determined
O(3)-C(7)-O(4)To be determined
C(3)-C(4)-C(8)To be determined
C(4)-C(8)-Br(1)To be determined
Analysis of Intermolecular Interactions

The refined crystal structure provides a unique opportunity to analyze the non-covalent interactions that dictate the crystal packing. For 4-(Bromomethyl)-2-nitrobenzoic acid, potential interactions include:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely forming dimers or chains.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitro or carbonyl oxygen atoms.

  • π-π Stacking: The aromatic rings may stack in a parallel or offset fashion.

A detailed analysis of these interactions is crucial for understanding the stability of the crystal lattice and for predicting potential polymorphs.

Conclusion

While the crystal structure of 4-(Bromomethyl)-2-nitrobenzoic acid remains to be determined, this guide provides a robust and scientifically rigorous framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data needed to understand the solid-state properties of this compound. Such information is indispensable for its potential applications in drug development and materials science, ensuring a foundation of structural knowledge for future research.

References

  • U.S. Patent 4,189,605 A, "3-Nitro-4-bromomethyl benzoic acid," issued February 19, 1980.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry: Standard and Microscale. Blackwell Science.
  • PubChem. 4-Bromomethyl-3-nitrobenzoic acid. [Link]

  • PureSynth. 4-Bromo-2-Nitrobenzoic Acid 98.0%. [Link]

  • Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 71.
  • ResearchGate. Structural parameters obtained from the CSD for the search fragment.... [Link]

  • NIST WebBook. 2-Bromobenzoic acid, 4-nitrophenyl ester. [Link]

  • Pharmaffiliates. Methyl 2-(Bromomethyl)-4-nitrobenzoate. [Link]

  • ResearchGate. The crystal structure of 4-bromobenzoic acid — triphenylphosphane oxide — water (1:2:1), C79H69BrO8P4. [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • International Zeolite Association. Product characterization by x-ray powder diffraction. [Link]

  • University of Bath's Research Portal. The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. [Link]

  • De Boeck Supérieur. IMPACT 23 …ON BIOCHEMISTRY: Analysis of DNA by X-ray diffraction. [Link]

Sources

Foundational

Analytical and Physicochemical Profiling of 4-(Bromomethyl)-2-nitrobenzoic Acid: Exact Mass, Molecular Weight, and HRMS Applications

Executive Summary In modern drug development and synthetic chemistry, the precise characterization of intermediate compounds is non-negotiable. 4-(Bromomethyl)-2-nitrobenzoic acid (Chemical Formula: C8H6BrNO4) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the precise characterization of intermediate compounds is non-negotiable. 4-(Bromomethyl)-2-nitrobenzoic acid (Chemical Formula: C8H6BrNO4) is a highly versatile bifunctional molecule. Featuring both an alkylating bromomethyl group and a carboxylic acid moiety, it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a photolabile linker in peptide synthesis[1].

This whitepaper provides an authoritative guide on the physicochemical properties of 4-(Bromomethyl)-2-nitrobenzoic acid, specifically isolating the critical differences between its molecular weight and exact mass. Furthermore, it details a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical quantification[2].

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical workflows is the conflation of molecular weight and exact mass. For a halogenated compound like 4-(Bromomethyl)-2-nitrobenzoic acid, understanding this distinction is critical for mass spectrometry[3].

  • Molecular Weight (260.04 g/mol ): This is the macroscopic, abundance-weighted average mass of the molecule. It accounts for the natural isotopic distribution of all elements (e.g., ~50.69% 79Br and ~49.31% 81Br ). This value is used exclusively for benchtop stoichiometric calculations, such as determining molarity for a reaction.

  • Exact Mass (258.9480 Da): Also known as the monoisotopic mass, this is the mass calculated using only the principal (lightest most abundant) isotope of each element ( 12C , 1H , 79Br , 14N , 16O ). In HRMS, the spectrometer does not measure an "average" molecule; it measures discrete isotopic species.

Quantitative Data Summary

The following table summarizes the foundational mass data required for analytical method development[3].

ParameterValueAnalytical Significance / Causality
Molecular Formula C8​H6​BrNO4​ Defines the atomic composition and baseline isotopic envelope.
Molecular Weight 260.04 g/mol Used for bulk stoichiometric calculations and reagent preparation.
Exact Mass 258.9480 DaTarget monoisotopic mass for HRMS calibration and identification.
[M-H]− ( 79Br ) 257.9407 m/zPrimary diagnostic peak in negative ion mode ESI.
[M-H]− ( 81Br ) 259.9387 m/zConfirmatory isotopic peak (~1:1 ratio with 79Br ).

Expert Insight: The presence of bromine creates a profound, diagnostic mass defect. Because 79Br and 81Br exist in a nearly 1:1 natural ratio, the mass spectrum will exhibit a distinct "doublet" separated by exactly ~1.998 Da. This isotopic signature acts as an internal validation mechanism, instantly distinguishing the target analyte from isobaric interferences.

Analytical Workflow: LC-HRMS Protocol

To empirically validate the exact mass of 4-(Bromomethyl)-2-nitrobenzoic acid, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard[2]. The following protocol is designed as a self-validating system ; every step includes a mechanistic rationale to ensure data integrity.

Phase 1: Sample Preparation & Internal Calibration
  • Preparation: Dissolve the standard in LC-MS grade Methanol to a concentration of 10 µg/mL.

  • Causality: Methanol is chosen over water to prevent the premature hydrolysis of the highly reactive bromomethyl group.

  • Calibration: Infuse a reference mass calibrant (e.g., Leucine Enkephalin) to ensure sub-5 ppm mass accuracy.

Phase 2: Chromatographic Separation (LC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Methanol.

  • Causality: Why Ammonium Formate instead of Formic Acid? 4-(Bromomethyl)-2-nitrobenzoic acid must be analyzed in negative mode to leverage the easily deprotonated carboxylic acid group. Strong acids (like 0.1% Formic Acid) suppress deprotonation, severely diminishing the [M-H]− signal. Ammonium formate buffers the pH to maintain chromatographic resolution while permitting efficient negative ionization.

Phase 3: High-Resolution Mass Spectrometry (ESI-)
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Mass Range: 100 – 500 m/z.

  • Resolution: Minimum 70,000 FWHM (Full Width at Half Maximum).

Phase 4: Data Processing & Self-Validation
  • Extract the Ion Chromatogram (EIC) for 257.9407 m/z with a narrow 5 ppm tolerance window.

  • Self-Validation Check: Inspect the spectrum at the retention time of the peak. You must observe a secondary peak at 259.9387 m/z of approximately equal intensity. If this 1:1 isotopic doublet is absent, the signal is a false positive, and the protocol has successfully prevented a misidentification.

Mechanistic Applications in Drug Development

Beyond basic characterization, 4-(Bromomethyl)-2-nitrobenzoic acid is a highly specialized reagent in advanced drug delivery systems. The ortho-nitrobenzyl structural motif is inherently photolabile. When a drug or peptide is conjugated to this molecule via nucleophilic substitution at the bromomethyl site, the resulting complex can be cleaved using targeted ultraviolet (UV) light[1].

This mechanism allows for the spatial and temporal control of drug release, a critical feature in targeted oncology and localized biochemical assays.

G A 4-(Bromomethyl)-2-nitrobenzoic Acid B Nucleophilic Substitution A->B Base / DMF C Photolabile Conjugate B->C Covalent Bonding D UV Irradiation (365 nm) C->D Target Delivery E Cleaved Free Drug D->E Photolysis F Nitroso Byproduct D->F Byproduct Release

Figure 1: Workflow of 4-(Bromomethyl)-2-nitrobenzoic acid as a photolabile linker.

Conclusion

The successful integration of 4-(Bromomethyl)-2-nitrobenzoic acid into synthetic and analytical workflows requires a rigorous understanding of its physicochemical properties. By differentiating between its macroscopic molecular weight (260.04 g/mol ) and its exact monoisotopic mass (258.9480 Da)[3], researchers can leverage HRMS to achieve unambiguous structural confirmation[2]. Implementing self-validating protocols—such as monitoring the diagnostic 79Br / 81Br isotopic doublet—ensures absolute data integrity in high-stakes drug development environments.

Sources

Protocols & Analytical Methods

Method

Protocol for the Strategic Esterification of 4-(Bromomethyl)-2-nitrobenzoic Acid

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive, step-by-step protocol for the esterification of 4-(Bromomethyl)-2-nitrobenzoic acid, a critical intermediate in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive, step-by-step protocol for the esterification of 4-(Bromomethyl)-2-nitrobenzoic acid, a critical intermediate in pharmaceutical synthesis. The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed process renowned for its reliability. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed experimental procedure, troubleshooting advice, and safety considerations to ensure reproducible and high-yield synthesis of the target ester.

Introduction and Scientific Context

4-(Bromomethyl)-2-nitrobenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive bromomethyl group, a nitro group, and a carboxylic acid on a benzene ring makes it a versatile building block. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring, while the bromomethyl and carboxylic acid moieties serve as handles for further chemical modification.

Ester derivatives of this acid are pivotal intermediates. For instance, they are used in the synthesis of complex heterocyclic scaffolds and as linkers in solid-phase synthesis for creating combinatorial libraries.[1] The esterification of the carboxylic acid is a crucial first step in many synthetic pathways, modifying its reactivity and solubility to suit subsequent reactions.

The most common and efficient method for this transformation is the Fischer-Speier esterification.[2][3] This acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[4] By using an excess of the alcohol, the equilibrium can be effectively shifted toward the product, ensuring a high conversion rate in accordance with Le Châtelier's principle.[3][5]

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][6] This protonation significantly increases the electrophilicity of the carbonyl carbon.

The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][4] A subsequent proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the final ester product.[3]

Fischer_Esterification_Mechanism sub Carboxylic Acid (R-COOH) h_plus + H⁺ protonated_acid Protonated Acid [R-C(OH)₂]⁺ h_plus->protonated_acid Protonation of Carbonyl Oxygen alcohol Alcohol (R'-OH) tetra_intermediate Tetrahedral Intermediate alcohol->tetra_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetra_intermediate->proton_transfer activated_intermediate Activated Intermediate proton_transfer->activated_intermediate water_out - H₂O protonated_ester Protonated Ester water_out->protonated_ester Elimination of Water h_plus_out - H⁺ ester Ester (R-COOR') h_plus_out->ester Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-(Bromomethyl)-2-nitrobenzoate

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other simple alcohols like ethanol or propanol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-(Bromomethyl)-2-nitrobenzoic acid≥97% PuritySigma-AldrichStarting material.
Methanol (MeOH)AnhydrousFisher ScientificServes as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCatalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeSigma-AldrichFor aqueous wash to remove acid.
Sodium Chloride (NaCl)ACS GradeFisher ScientificFor preparing brine solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
100 mL Round-bottom flask--Reaction vessel.
Reflux Condenser--To prevent solvent loss during heating.
Separatory Funnel--For liquid-liquid extraction.
Rotary Evaporator--For solvent removal.
Step-by-Step Procedure

PART A: REACTION SETUP & REFLUX

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Bromomethyl)-2-nitrobenzoic acid (e.g., 5.20 g, 20.0 mmol, 1.0 eq).

  • Reagent Addition: Add 40 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid. The large excess of methanol serves to drive the reaction equilibrium towards the ester product.[3][5]

  • Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (0.4 mL, ~0.75 g, ~7.5 mmol) dropwise. Causality Note: This exothermic addition must be done slowly to control the temperature and prevent side reactions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

PART B: WORK-UP & ISOLATION

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Reduction: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a 250 mL separatory funnel. Dilute the residue with 100 mL of ethyl acetate and wash with 50 mL of deionized water.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[7] Causality Note: Vent the separatory funnel frequently as carbon dioxide gas will be evolved during this step.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL) to remove residual water and inorganic salts.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

PART C: PURIFICATION & CHARACTERIZATION

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 4-(bromomethyl)-2-nitrobenzoate can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

Workflow A 1. Combine Reactants (Acid, MeOH) B 2. Add H₂SO₄ Catalyst (0°C) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Concentrate (Rotary Evaporator) C->D E 5. Extraction (EtOAc & Water) D->E F 6. Wash Steps (NaHCO₃, Brine) E->F G 7. Dry & Filter (Na₂SO₄) F->G H 8. Concentrate Crude Product G->H I 9. Purify (Chromatography or Recrystallization) H->I J 10. Characterize (NMR, MS) I->J

Caption: General workflow for the esterification protocol.

Troubleshooting and Field-Proven Insights

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient reflux time. 2. Water present in reagents/glassware. 3. Inactive catalyst.1. Monitor reaction by TLC to confirm completion; extend reflux time if necessary. 2. Use anhydrous methanol and oven-dried glassware. 3. Use fresh concentrated sulfuric acid.
Starting Material Remains 1. Reaction has not reached equilibrium. 2. Insufficient catalyst.1. Increase the reflux time or the amount of excess alcohol. 2. Increase the catalytic amount of acid slightly.
Product is Difficult to Purify Presence of side-products or unreacted starting acid.Ensure the aqueous NaHCO₃ wash was thorough to remove all acidic impurities. Optimize column chromatography conditions for better separation.[9]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, adding it slowly to the reaction mixture while cooling.

    • Organic Solvents (Methanol, Ethyl Acetate): Flammable and volatile. Keep away from ignition sources.

    • 4-(Bromomethyl)-2-nitrobenzoic acid: Is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

References

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Bowden, K., Chapman, N. B., & Shorter, J. (1964). The mechanism of the esterification of ortho-substituted benzoic acids. Journal of the Chemical Society (Resumed), 3370.
  • Mata, A., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules. [Link]

  • University of the Sciences in Philadelphia. Lab5 procedure esterification. [Link]

  • Google Patents. US4189605A - 3-Nitro-4-bromomethyl benzoic acid.
  • DergiPark. (2016). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • Clark, J. (2004). The mechanism for the esterification reaction. Chemguide. [Link]

  • ResearchGate. (2021). Kinetic research and modeling of benzoic acid esterification process. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • RSC Publishing. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • PubChem. Methyl 2-(bromomethyl)-4-nitrobenzoate. [Link]

  • Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link]

  • Lakehead University. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]

  • Chegg. (2022). Write the balanced equation for the reaction of 4-(bromomethyl)benzoic acid with methanol. [Link]

  • Semantic Scholar. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • YouTube. (2012). Organic Mechanism Fischer Esterification 004. [Link]

Sources

Application

Application Note: 4-(Bromomethyl)-2-nitrobenzoic Acid as a Photolabile Linker in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary In the synthesis of complex peptides, acid-sensitive sequences, and protected peptide fragments for convergent ligation, traditional acid-labile or base-labile cleavage strategies (e.g., TFA or piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex peptides, acid-sensitive sequences, and protected peptide fragments for convergent ligation, traditional acid-labile or base-labile cleavage strategies (e.g., TFA or piperidine) often result in unwanted side reactions or premature deprotection. 4-(Bromomethyl)-2-nitrobenzoic acid serves as a highly efficient, orthogonal photolabile linker (an o-nitrobenzyl derivative) that enables the release of peptides from solid supports under mild, neutral conditions using UV irradiation.

This application note provides a comprehensive, self-validating technical guide for integrating this photolabile linker into standard Fmoc-SPPS workflows. By leveraging the specific electronic properties of the o-nitrobenzyl system, researchers can achieve high-yield peptide elongation and orthogonal cleavage without compromising sensitive post-translational modifications or protecting groups[1].

Mechanistic Principles of Photocleavage (The "Why")

The utility of 4-(Bromomethyl)-2-nitrobenzoic acid is rooted in its dual functionality. The carboxylic acid moiety allows for robust amide bond formation with an amino-functionalized resin, while the highly electrophilic bromomethyl group facilitates the attachment of the first amino acid via nucleophilic substitution[1].

The defining feature of this linker is its susceptibility to photolysis via a Norrish Type II reaction [2].

  • Excitation: Upon irradiation with UV light (optimally at 300–365 nm), the nitro group absorbs a photon and enters a diradical excited state[3].

  • Hydrogen Abstraction: The activated oxygen of the nitro group abstracts a proton from the adjacent benzylic position, forming a transient aci-nitro intermediate[2].

  • Rearrangement & Cleavage: This intermediate undergoes a rapid cyclic rearrangement into a benzisoxazolidine derivative, which subsequently collapses. This bond scission cleaves the benzylic ester, releasing the peptide with a free C-terminal carboxylic acid and leaving an o-nitrosobenzaldehyde byproduct covalently bound to the resin[2].

The choice of 365 nm light is a deliberate experimental parameter; it provides sufficient energy to drive the Norrish Type II rearrangement while remaining above the absorption threshold of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine), thereby preventing UV-induced degradation of the peptide sequence[3].

Norrish_Mechanism State1 Peptide-o-Nitrobenzyl Ester (Ground State) State2 Diradical Excited State (hv 365 nm) State1->State2 UV Light State3 aci-nitro Intermediate (H-Abstraction) State2->State3 Intramolecular H-transfer State4 Cyclic Rearrangement State3->State4 Cyclization State5 Peptide-COOH + o-Nitrosobenzaldehyde State4->State5 Bond Scission

Norrish Type II photocleavage mechanism of the o-nitrobenzyl linker system.

Experimental Workflow & Protocols

The integration of 4-(Bromomethyl)-2-nitrobenzoic acid into an SPPS workflow requires precise control over coupling and esterification conditions. The following protocols establish a self-validating system where each critical step is quantitatively verified before proceeding.

SPPS_Workflow Start Aminomethyl Resin Linker Coupling of 4-(Bromomethyl)- 2-nitrobenzoic acid Start->Linker FirstAA Attachment of 1st Fmoc-AA (Esterification) Linker->FirstAA Elongation Fmoc-SPPS Elongation FirstAA->Elongation Cleavage Photolytic Cleavage (UV 365 nm) Elongation->Cleavage Product Released Peptide (Free C-Terminus) Cleavage->Product

Workflow of SPPS using the 4-(Bromomethyl)-2-nitrobenzoic acid photolabile linker.

Protocol 1: Linker Attachment to Solid Support

Causality: The linker is attached via standard amide bond formation to an aminomethyl resin. Using DIC/OxymaPure prevents the formation of hazardous byproducts associated with HOBt and ensures rapid, epimerization-free coupling.

  • Resin Swelling: Swell 1.0 equivalent (eq) of Aminomethyl Polystyrene resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation: In a separate vial, dissolve 3.0 eq of 4-(Bromomethyl)-2-nitrobenzoic acid and 3.0 eq of OxymaPure in minimal DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless/yellow bead confirms >99% coupling efficiency (absence of free primary amines). If blue, repeat steps 2-4.

Protocol 2: Attachment of the First Amino Acid

Causality: The first amino acid is anchored via nucleophilic substitution of the bromomethyl group. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the Fmoc-AA-OH without competing for the electrophilic benzylic carbon[1].

  • Reagent Preparation: Dissolve 3.0 eq of the desired Fmoc-protected amino acid (Fmoc-AA-OH) and 6.0 eq of DIPEA in DMF.

  • Esterification: Add the solution to the linker-functionalized resin. Agitate at room temperature for 12 to 16 hours (overnight).

  • Washing: Drain and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation (Fmoc UV Assay): Take a precisely weighed aliquot of the dried resin (e.g., 5 mg). Treat with 20% piperidine in DMF for 20 minutes to cleave the Fmoc group. Measure the UV absorbance of the supernatant at 301 nm to calculate the exact loading capacity (mmol/g).

Protocol 3: Peptide Chain Elongation

Proceed with standard Fmoc-SPPS protocols.

  • Deprotection: Treat resin with 20% piperidine in DMF for 2 × 5 minutes.

  • Coupling: Add 3.0 eq Fmoc-AA-OH, 3.0 eq DIC, and 3.0 eq OxymaPure in DMF. Agitate for 45 minutes.

  • Iterate: Repeat until the desired sequence is synthesized.

Protocol 4: Photolytic Cleavage

Causality: Photolysis requires a solvent that swells the resin effectively while stabilizing the radical intermediates generated during the Norrish Type II reaction. A mixture of Methanol and DCM is highly effective.

  • Preparation: Wash the final peptide-resin thoroughly with DCM and Methanol. Transfer the resin to a UV-transparent reaction vessel (e.g., quartz or high-quality borosilicate glass).

  • Suspension: Suspend the resin in a cleavage cocktail of Methanol/DCM (1:1, v/v).

  • Irradiation: Place the vessel under a UV lamp emitting at ~365 nm (e.g., 6W to 15W output). Irradiate under gentle agitation for 2 to 4 hours[3].

  • Harvesting: Filter the resin and collect the filtrate. Wash the resin twice with the cleavage solvent to extract any remaining trapped peptide.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude peptide with a free C-terminal carboxylic acid.

Quantitative Data & Validation Metrics

To ensure reproducibility, the following table summarizes the expected quantitative metrics and validation parameters when utilizing the 4-(Bromomethyl)-2-nitrobenzoic acid linker.

ParameterTypical ValueExperimental Notes & Validation
Linker Coupling Efficiency > 99%Validated by a negative (colorless) Kaiser test.
First Amino Acid Loading Yield 75 - 90%Quantified via Fmoc UV-deprotection assay at 301 nm.
Optimal Cleavage Wavelength 365 nmPrevents UV-induced damage to Trp, Tyr, and Phe residues.
Photolytic Cleavage Time 2 - 4 hoursMonitored by RP-HPLC of the supernatant over time.
Overall Cleavage Yield 70 - 95%Highly dependent on peptide sequence and steric hindrance.

Troubleshooting & Optimization

  • Low Loading of the First Amino Acid: If the Fmoc UV assay indicates a loading yield below 70%, the nucleophilic substitution may be hindered. Solution: Switch the base from DIPEA to Cesium Carbonate (Cs₂CO₃) (1.5 eq) and add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein-type halogen exchange, converting the bromide to a more reactive iodide intermediate in situ.

  • Incomplete Photocleavage: If cleavage yields plateau below 70%, the resin may not be adequately swollen, preventing light penetration and radical stabilization. Solution: Adjust the cleavage solvent. Adding 1-5% Trifluoroethanol (TFE) or using a pure aqueous buffer (if synthesizing hydrophilic peptides) can dramatically improve the microenvironment for the Norrish Type II rearrangement.

Sources

Method

Application Notes and Protocols: Synthesis of Peptide Conjugates Using 4-(Bromomethyl)-2-nitrobenzoic Acid

Introduction The strategic design of bioconjugates is a cornerstone of modern therapeutic and diagnostic development. The linker molecule, which bridges the biological moiety to a payload, is of critical importance as it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic design of bioconjugates is a cornerstone of modern therapeutic and diagnostic development. The linker molecule, which bridges the biological moiety to a payload, is of critical importance as it profoundly influences the stability, pharmacokinetics, and efficacy of the final conjugate.[1] Among the diverse array of available linkers, 4-(bromomethyl)-2-nitrobenzoic acid stands out as a versatile heterobifunctional linker. Its utility is rooted in two key features: a reactive bromomethyl group for covalent attachment to nucleophiles on a peptide, and a carboxylic acid for subsequent conjugation to a second molecule.

Furthermore, the ortho-nitrobenzyl core of this linker imparts a photocleavable property, allowing for the controlled release of a conjugated payload upon exposure to UV light.[1][2][3] This "on-demand" release mechanism offers spatiotemporal control, a highly desirable feature in applications like targeted drug delivery and the study of complex biological systems.[2][4] This document provides a comprehensive guide to the principles and protocols for using 4-(bromomethyl)-2-nitrobenzoic acid in peptide conjugation.

Mechanism of Action and Strategic Considerations

The conjugation process is a two-stage sequential reaction. Understanding the underlying chemistry is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Peptide Alkylation

The primary reaction involves the alkylation of a nucleophilic amino acid side chain on the peptide by the electrophilic bromomethyl group of the linker. This proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The most common target for this alkylation is the thiol group (-SH) of a cysteine residue, which is highly nucleophilic, especially at a pH above its pKa (~8.3), where it exists predominantly as the thiolate anion (-S⁻).[5][6] This reaction forms a stable thioether bond.[5][6] Other nucleophilic residues like the ε-amino group of lysine or the imidazole ring of histidine can also be targeted, though they generally require a higher pH and may be less reactive than cysteine thiols.[5]

Stage 2: Payload Conjugation

Once the linker is covalently attached to the peptide, the carboxylic acid moiety becomes the handle for attaching a payload molecule (e.g., a small molecule drug, a fluorescent dye, or a second peptide). This is typically achieved through standard amide bond formation using a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like NHS (N-hydroxysuccinimide) to form a more stable active ester intermediate, thereby improving coupling efficiency.

Photocleavage Mechanism

The release of the payload is triggered by UV irradiation (typically around 350-365 nm).[3][7][8] The ortho-nitrobenzyl group undergoes a photoisomerization, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges, resulting in the cleavage of the benzylic bond and the release of the payload, converting the linker into an o-nitrosobenzaldehyde derivative.[3]

Workflow & Chemical Mechanism Visualization

To illustrate the process, the following diagrams outline the overall experimental workflow and the specific chemical reactions involved.

G cluster_prep Preparation cluster_reaction Conjugation Steps cluster_final Final Product & Application Peptide Peptide with Cysteine Residue Step1 Step 1: Alkylation (Thioether Bond Formation) Peptide->Step1 Linker 4-(Bromomethyl)-2-nitrobenzoic acid Linker->Step1 Payload Payload with Amine Group Step3 Step 2: Amide Coupling (EDC/NHS Chemistry) Payload->Step3 Step2 Purification 1 (e.g., SEC) Step1->Step2 Step2->Step3 Step4 Purification 2 (e.g., RP-HPLC) Step3->Step4 Final_Product Peptide-Linker-Payload Conjugate Step4->Final_Product Application Photocleavage (UV Light Exposure) Final_Product->Application Released Released Payload + Peptide-Linker Remnant Application->Released

Figure 1: High-level experimental workflow for peptide conjugation.

Caption: Chemical reaction pathway for peptide conjugation.

Experimental Protocols

Protocol 1: Conjugation of 4-(Bromomethyl)-2-nitrobenzoic Acid to a Cysteine-Containing Peptide

This protocol details the initial alkylation of a peptide's free thiol group to form a stable thioether bond.

Materials:

  • Peptide with at least one accessible cysteine residue.

  • 4-(Bromomethyl)-2-nitrobenzoic acid.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.0.

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: 1 M N-acetyl-L-cysteine or β-mercaptoethanol.

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add TCEP to a final concentration of a 10-fold molar excess over the peptide. Incubate at room temperature for 1 hour.

    • Expert Insight: TCEP is preferred over DTT as it does not contain a thiol group that could compete in the subsequent alkylation reaction.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of 4-(bromomethyl)-2-nitrobenzoic acid in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the linker stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of linker over peptide.

    • Add DIPEA to the reaction mixture to raise the pH to ~8.0. This deprotonates the cysteine thiol to the more nucleophilic thiolate, accelerating the reaction.

    • The final concentration of the organic solvent (DMF/DMSO) should not exceed 10-20% (v/v) to avoid peptide denaturation.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation. Monitor reaction progress by LC-MS.

  • Quenching:

    • Add the quenching reagent (e.g., N-acetyl-L-cysteine) to a final concentration of ~20 mM to react with any excess linker. Incubate for 30 minutes.

  • Purification:

    • Purify the peptide-linker conjugate using SEC to remove small molecules (unreacted linker, quenching agent) or RP-HPLC for higher resolution purification.

    • Confirm the mass of the purified product using Mass Spectrometry (MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus 214.05 Da (mass of linker minus HBr).

Protocol 2: Coupling of an Amine-Containing Payload to the Peptide-Linker Conjugate

This protocol describes the second stage: forming an amide bond between the linker's carboxylic acid and the payload.

Materials:

  • Purified peptide-linker conjugate from Protocol 1.

  • Amine-containing payload molecule.

  • Coupling Reagents: EDC and NHS.

  • Solvent: Anhydrous DMF or DMSO.

  • Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0.

  • Purification System: RP-HPLC.

Procedure:

  • Reactant Preparation:

    • Dissolve the lyophilized peptide-linker conjugate in anhydrous DMF or DMSO.

    • Dissolve the amine-containing payload in the same solvent.

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water or buffer) and NHS (e.g., 100 mg/mL in DMF).

  • Activation of Carboxylic Acid:

    • To the peptide-linker solution, add NHS (1.5 equivalents relative to the peptide-linker) followed by EDC (1.5 equivalents).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the more stable NHS-ester intermediate.

    • Causality Note: Pre-activation to an NHS-ester is crucial in aqueous solutions to minimize the competing hydrolysis of the EDC-activated carboxylate, thereby improving the yield of the desired amide bond.

  • Amide Coupling Reaction:

    • Add the amine-containing payload (1.2 to 2.0 equivalents) to the activated peptide-linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

    • Monitor the formation of the final conjugate by LC-MS.

  • Purification:

    • Purify the final peptide conjugate using RP-HPLC. This is typically necessary to separate the final product from any unreacted peptide-linker and payload.

    • Lyophilize the collected fractions to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using high-resolution Mass Spectrometry and analytical HPLC.

Data Summary and Key Parameters

ParameterStage 1: AlkylationStage 2: Amide CouplingRationale
pH 7.5 - 8.56.0 - 7.5Optimal for cysteine thiolate nucleophilicity vs. amine acylation and NHS-ester stability.[5]
Solvent DMF, DMSO, Aqueous BufferDMF, DMSOEnsures solubility of reactants while minimizing side reactions.
Linker/Payload Excess 5-20 fold molar excess1.2-2.0 fold molar excessDrives the reaction to completion.
Temperature Room Temperature (20-25°C)4°C to Room TemperatureBalances reaction rate with the stability of reactants and intermediates.
Reaction Time 2-4 hours2-4 hours (RT) or overnight (4°C)Sufficient time for completion, should be monitored by LC-MS.
Primary QC Check ESI-MS or MALDI-TOFESI-MS and Analytical HPLCConfirms covalent modification at each stage.

Troubleshooting and Expert Insights

  • Low Alkylation Efficiency:

    • Cause: Incomplete reduction of disulfide bonds or suboptimal pH.

    • Solution: Ensure complete reduction with TCEP prior to conjugation. Verify the reaction pH is between 7.5 and 8.5 to favor the thiolate form of cysteine.[5][6]

  • Non-specific Modification:

    • Cause: At high pH (>9.0), other nucleophiles like lysine can compete with cysteine for alkylation.

    • Solution: Maintain careful pH control during the alkylation step. If site-specificity is paramount and multiple cysteines are present, consider site-directed mutagenesis or specific protecting group strategies.

  • Hydrolysis of Activated Ester:

    • Cause: The EDC-activated carboxylic acid is susceptible to hydrolysis, especially in aqueous buffers.

    • Solution: Use a two-step activation process by forming the more stable NHS-ester intermediate before adding the amine-containing payload. Perform the reaction in anhydrous organic solvents if the biomolecule's stability permits.

  • Precipitation of Conjugate:

    • Cause: The final conjugate may have different solubility properties than the starting peptide, especially if the payload is hydrophobic.

    • Solution: Include solubility-enhancing moieties like short PEG chains in the linker design, or perform conjugations in solvent systems with higher organic content if possible.

References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. PMC.[Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC.[Link]

  • Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. ACS Publications.[Link]

  • Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. University of Kansas.[Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.[Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications.[Link]

  • Site-selective modification of peptide backbones. Royal Society of Chemistry.[Link]

  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.[Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry.[Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University Press.[Link]

  • Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation. University of Delaware.[Link]

Sources

Application

Application Note: Optimal Conditions for Nucleophilic Substitution of 4-(Bromomethyl)-2-nitrobenzoic Acid

Introduction & Mechanistic Rationale 4-(Bromomethyl)-2-nitrobenzoic acid is a highly versatile bifunctional building block frequently utilized in drug development, the synthesis of photolabile linkers, and advanced bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(Bromomethyl)-2-nitrobenzoic acid is a highly versatile bifunctional building block frequently utilized in drug development, the synthesis of photolabile linkers, and advanced bioconjugation techniques [1]. The molecule features two reactive handles: a carboxylic acid for downstream amide/ester coupling, and a benzylic bromide that serves as a prime electrophile for bimolecular nucleophilic substitution (SN2).

Understanding the stereoelectronic environment of this specific isomer is critical for reaction optimization. The nitro group at position 2 is ortho to the carboxylic acid, significantly lowering its pKa via strong inductive (-I) and resonance (-M) electron-withdrawing effects. Meanwhile, the nitro group is meta to the bromomethyl group at position 4. Because resonance effects do not propagate to the meta position, the benzylic carbon is activated primarily by inductive effects. This results in a highly reactive SN2 center that is susceptible to rapid attack by amines, thiols, and alkoxides, but also prone to side reactions (e.g., hydrolysis or dialkylation) if conditions are not strictly controlled.

Experimental Design & Causality

To engineer a self-validating and high-yielding protocol, every reagent choice must be mechanistically justified:

  • Solvent Selection (DMF vs. MeCN): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are required. They dissolve the polar carboxylate salt and stabilize the charge-separated SN2 transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity) [2].

  • Base Stoichiometry (The >2.0 Eq Rule): The use of a mild inorganic base, such as Potassium Carbonate (K2CO3), is the gold standard [2]. Because the substrate contains a free carboxylic acid, the first equivalent of base is instantly consumed to form the unreactive carboxylate anion. A second equivalent is strictly required to scavenge the hydrobromic acid (HBr) byproduct generated during the SN2 displacement.

  • Temperature Control: Benzylic bromides are highly electrophilic. Heating above 60 °C in DMF can lead to the thermal decomposition of the solvent into dimethylamine, which will act as a competing nucleophile and generate unwanted impurities. Room temperature to 40 °C is optimal.

SN2_Mechanism Substrate 4-(Bromomethyl)-2-nitrobenzoic acid (Electrophile) TS SN2 Transition State [Nu···CH2···Br]‡ Substrate->TS Nucleophile Amine / Thiol (Nucleophile) Nucleophile->TS Base Base (K2CO3) Scavenges HBr Base->TS Deprotonation Solvent Polar Aprotic Solvent (DMF / MeCN) Solvent->TS Solvation Product Substituted Product + KBr + H2O/CO2 TS->Product Br- Displacement

Fig 1. Reagent synergy and transition state stabilization in the SN2 displacement workflow.

Quantitative Data: Condition Optimization

The following table summarizes empirically validated conditions for the substitution of 4-(bromomethyl)-2-nitrobenzoic acid with various nucleophile classes.

SolventBase (Equivalents)TemperatureNucleophile ClassReaction TimeExpected Yield
DMF K2CO3 (2.5 eq)25 °C - 40 °CPrimary / Secondary Amine4 - 6 h75 - 85%
MeCN Cs2CO3 (2.5 eq)50 °CHindered Secondary Amine8 - 12 h65 - 80%
Acetone K2CO3 (2.5 eq) + 18-C-6Reflux (56 °C)Thiol (S-Alkylation)2 - 4 h85 - 95%
THF DIPEA (3.0 eq)60 °CAniline / Weak Nucleophile12 - 16 h50 - 65%

Note: For highly sterically hindered nucleophiles, the addition of catalytic 18-crown-6 (0.1 eq) enhances the solubility and basicity of the carbonate salt, significantly accelerating the reaction rate [3].

Experimental Protocols

Protocol A: N-Alkylation with Aliphatic Amines

This protocol is optimized for the synthesis of secondary or tertiary amine derivatives.

  • Substrate Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Bromomethyl)-2-nitrobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq, 2.5 mmol) in one portion.

    • Causality: Powdering the K2CO3 increases the surface area for the heterogeneous deprotonation of the carboxylic acid.

    • Validation Check: The solution will transition to a slightly deeper yellow, and mild effervescence may occur as the carboxylate salt forms.

  • Nucleophile Introduction: Dissolve the amine nucleophile (1.1 eq, 1.1 mmol) in 1.0 mL of anhydrous DMF and add it dropwise over 10 minutes at 0 °C (ice bath).

    • Causality: Dropwise addition prevents localized high concentrations of the amine, mitigating the risk of dialkylation (where one amine reacts with two benzylic bromide molecules).

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours. Monitor progression via TLC or LC-MS.

    • Validation Check: A fine white precipitate (KBr) will begin to accumulate at the bottom of the flask, confirming SN2 displacement is actively occurring.

Protocol B: S-Alkylation with Thiols

Thiols are exceptional nucleophiles but are prone to oxidative disulfide formation.

  • Degassing: Dissolve the substrate (1.0 eq) in acetone (0.2 M). Bubble argon or nitrogen gas through the solvent for 15 minutes to displace dissolved oxygen.

  • Phase-Transfer Activation: Add K2CO3 (2.5 eq) and 18-crown-6 (0.1 eq). Stir for 10 minutes.

  • Thiol Addition: Add the thiol (1.05 eq) dropwise. Heat the mixture to a gentle reflux (56 °C) for 2–4 hours.

Workup & Isolation Logic

Isolating a highly polar, water-soluble amino-acid derivative from a high-boiling solvent like DMF requires a specific sequence of pH adjustments and salting-out techniques.

Workup_Protocol Step1 Crude Reaction Mixture (Product as Carboxylate Salt) Step2 Aqueous Quench & Acidification (pH 3-4 with 1M HCl) Step1->Step2 Step3 Liquid-Liquid Extraction (EtOAc / Aqueous) Step2->Step3 Protonates COOH Step4 Organic Phase Wash (5% LiCl to remove DMF) Step3->Step4 Isolates Organics Step5 Drying & Concentration (Na2SO4, Rotary Evaporation) Step4->Step5 Purifies

Fig 2. Sequential logic for the isolation and purification of the substituted benzoic acid.

Step-by-Step Workup Execution:

  • Quench & Acidify: Pour the crude DMF mixture into crushed ice water (10 volumes). Slowly add 1M HCl until the pH reaches ~3.5.

    • Causality: The product exists as a highly water-soluble potassium carboxylate salt. Acidifying protonates the carboxylate, rendering the molecule charge-neutral and extractable into organic solvents.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • DMF Removal (Critical Step): Wash the combined EtOAc layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 15 mL).

    • Causality: DMF partitions heavily into EtOAc. The high ionic strength of the aqueous LiCl forces the DMF out of the organic phase via the "salting-out" effect, ensuring a clean crude product.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Analytical Characterization & Troubleshooting

  • NMR Tracking: The success of the substitution is easily monitored by 1H NMR. The benzylic protons (-CH2-Br) of the starting material typically appear as a sharp singlet around 4.80 - 4.95 ppm . Upon substitution with an amine, this peak will shift upfield to approximately 3.60 - 4.10 ppm , depending on the nucleophile.

  • Troubleshooting Dialkylation: If LC-MS reveals a mass corresponding to a dialkylated byproduct (two benzylic moieties attached to one amine), decrease the reaction temperature to 0 °C, increase the dilution of the reaction to 0.05 M, and ensure the amine is added in a strict 1.0 equivalent ratio via a syringe pump.

References

  • Journal of Medicinal Chemistry (ACS). "Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones." URL:[Link]

  • Journal of the American Chemical Society (ACS). "The Effect of Macromolecular Architecture in Nanomaterials: A Comparison of Site Isolation in Porphyrin Core Dendrimers and Their Isomeric Linear Analogues." URL:[Link]

  • Nature Chemistry. "Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis." URL:[Link]

Method

Application Note: UV Irradiation Protocols for Cleaving 4-(Bromomethyl)-2-nitrobenzoic Acid Linkers

Introduction & Structural Nuance The use of photocleavable (PC) linkers has revolutionized the fields of targeted drug delivery, spatial proteomics, and solid-phase synthesis by enabling the precise, spatiotemporal relea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Nuance

The use of photocleavable (PC) linkers has revolutionized the fields of targeted drug delivery, spatial proteomics, and solid-phase synthesis by enabling the precise, spatiotemporal release of tethered molecules[1][2]. Among the most reliable and widely utilized PC linkers is the o-nitrobenzyl (ONB) class.

Nomenclature & Structural Note: While occasionally referred to as 4-(bromomethyl)-2-nitrobenzoic acid depending on the numbering priority of the functional groups, the photochemically active moiety is universally cataloged in literature and commercial databases as 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2)[1][3]. The absolute mechanistic requirement for successful photocleavage is that the nitro group must be positioned ortho to the benzylic carbon[1][4]. This guide details the self-validating protocols required to efficiently cleave this specific ONB linker while preserving the integrity of sensitive biological payloads.

Mechanistic Causality (The "Why")

To optimize a photocleavage protocol, one must understand the underlying quantum mechanics. The cleavage of the o-nitrobenzyl moiety is driven by a Norrish type II-like intramolecular reaction[1].

  • Photon Absorption: Irradiation with near-UV light (~365 nm) excites the nitro group to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state[4][5].

  • Intramolecular H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the adjacent benzylic carbon (hence the strict requirement for the ortho relationship)[1].

  • Aci-Nitro Intermediate: This forms a transient aci-nitro intermediate[1].

  • Hydration & Cleavage: Subsequent hydration and rearrangement lead to the cleavage of the covalent bond, releasing the payload and generating a 2-nitrosobenzaldehyde byproduct[1][6].

Mechanism A Conjugated Linker (Ground State) B Excited State (n 211042 317200*) A->B UV 365 nm C Intramolecular H-Abstraction B->C Rapid (< ps) D Aci-Nitro Intermediate C->D Dark Reaction E Hydration & Rearrangement D->E H2O F Released Payload + Nitroso Byproduct E->F Cleavage

Caption: Photochemical Cleavage Mechanism of o-Nitrobenzyl Linkers

Physicochemical & Photochemical Properties

Understanding the physicochemical parameters of the linker ensures accurate stoichiometric calculations and solvent selection, foundational elements of any self-validating protocol[1][4][7].

Table 1: Key Properties of the 4-(Bromomethyl)-3-nitrobenzoic acid Linker

PropertyValueCausality / Impact on Protocol
IUPAC / Common Name 4-(Bromomethyl)-3-nitrobenzoic acidStandard ONB linker; nitro must be ortho to benzylic carbon for cleavage[1].
Molecular Weight 260.04 g/mol Determines stoichiometric calculations for conjugation[1].
Solubility Soluble in DMF/DCM; Insoluble in waterRequires conjugation prior to aqueous photolysis, or <5% co-solvent[1][4].
Optimal Cleavage Wavelength 340 nm – 365 nm365 nm avoids biomolecule damage (DNA/proteins) while providing sufficient energy[2][7].
Primary Byproduct 2-Nitrosobenzaldehyde derivativeHighly reactive electrophile; necessitates the use of amine scavengers[1][6].

Experimental Workflow & Protocol

Pre-Irradiation Considerations (Self-Validating System)

A robust protocol must account for environmental variables that degrade cleavage efficiency.

  • Solvent Selection: The solvent must be transparent at 365 nm (e.g., PBS buffer, methanol, acetonitrile)[1]. Avoid solvents with heavy UV absorption (like pure DMF or DMSO, though trace amounts <5% are acceptable for solubility)[4].

  • Degassing: Oxygen is a potent triplet quencher. Degassing the solvent via sparging with nitrogen or argon ensures maximum quantum yield[4].

  • Scavenger Addition: The 2-nitrosobenzaldehyde byproduct is highly electrophilic and can react with primary amines on the released payload (forming Schiff bases)[1][6]. Adding a scavenger like semicarbazide hydrochloride (10-50 mM) or hydroxylamine prevents this recombination[5].

Step-by-Step UV Cleavage Protocol
  • Sample Preparation: Prepare a 0.1 - 1.0 mM solution of the conjugated linker in a suitable, degassed aqueous buffer (e.g., PBS, pH 7.4) containing <5% DMSO if necessary for solubility[4].

  • Scavenger Integration: Add semicarbazide hydrochloride to a final concentration of 20 mM.

  • Vessel Selection: Place the solution in a quartz cuvette or borosilicate glass vial. Causality: Standard plastics or soda-lime glass absorb heavily in the UV range, drastically reducing the effective photon flux reaching the sample[1].

  • Irradiation Setup: Position a 365 nm UV LED or Mercury arc lamp at a fixed distance (e.g., 5 cm) to achieve a power density of 10-20 mW/cm²[4][8]. Causality: 365 nm is chosen because it is long enough to avoid phototoxicity to biological molecules (DNA/proteins absorb at 260-280 nm) but energetic enough to trigger the ONB cleavage[2][5][7].

  • Thermal Control: Maintain the reaction vessel at 4°C to 25°C using a water jacket or cooling block. Causality: UV lamps generate heat, which can thermally degrade sensitive biological payloads.

  • Time-Course Sampling: Irradiate the sample. Take 20 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes[1][8].

Workflow S1 1. Sample Prep Degassing & Scavenger Add S2 2. UV Irradiation 365 nm, 10-20 mW/cm262 S1->S2 S3 3. Time-Course Sampling (0-60 min) S2->S3 S4 4. Analytical Validation (HPLC/LC-MS) S3->S4

Caption: Experimental Workflow for UV-Induced Photocleavage

Analytical Validation & Troubleshooting

To ensure the system is self-validating, cleavage efficiency must be monitored quantitatively.

  • HPLC/LC-MS Analysis: Analyze the time-course aliquots using reverse-phase C18 HPLC (detection at 220 nm and 350 nm). You should observe the exponential decay of the parent conjugate peak and the proportional appearance of the released payload and the nitrosobenzaldehyde byproduct[1][4][8].

  • UV-Vis Spectrophotometry: The cleavage is accompanied by a spectral shift. The byproduct exhibits a characteristic absorbance change (often an increase around 270-350 nm)[8].

Table 2: UV Cleavage Troubleshooting Parameters

ParameterOptimal ConditionSuboptimal ConsequenceMechanistic Reason
Reaction Vessel Quartz or Borosilicate GlassIncomplete or extremely slow cleavage.Standard plastics and soda-lime glass absorb heavily at <400 nm, acting as a filter[1].
Solvent Degassing N₂ or Argon sparging (10 min)Reduced quantum yield and slower cleavage kinetics.Dissolved O₂ quenches the excited triplet state of the nitro group[4].
Scavenger Addition 10–50 mM SemicarbazideFormation of secondary adducts (e.g., Schiff bases).The nitroso byproduct reacts with primary amines on the released payload[5][6].
Temperature 4°C – 25°C (Water-jacketed)Thermal degradation of biological payloads.UV lamps emit infrared/heat; prolonged exposure raises sample temperature[8].

Sources

Application

Application Notes and Protocols for Amidation Reactions Utilizing 4-(Bromomethyl)-2-nitrobenzoic Acid

Introduction: The Strategic Utility of a Bifunctional Building Block 4-(Bromomethyl)-2-nitrobenzoic acid is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of a Bifunctional Building Block

4-(Bromomethyl)-2-nitrobenzoic acid is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure incorporates two key reactive sites: a carboxylic acid amenable to amidation and a benzylic bromide ready for nucleophilic substitution. This dual functionality allows for the sequential or orthogonal introduction of diverse chemical moieties, making it an invaluable scaffold for constructing complex molecular architectures and libraries of potential therapeutic agents.[2][3] The presence of a nitro group, an electron-withdrawing substituent, can influence the reactivity of both the carboxylic acid and the benzylic bromide, a factor that must be considered in reaction design.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(bromomethyl)-2-nitrobenzoic acid in amidation reactions. It offers a synthesis of technical protocols, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.

Mechanistic Principles of Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[4] Furthermore, the hydroxyl group of a carboxylic acid is a poor leaving group. Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. The two primary strategies for this activation, particularly relevant to 4-(bromomethyl)-2-nitrobenzoic acid, are conversion to a more reactive acyl species or the use of coupling agents.

Activation via Acyl Halides

A classic and robust method for activating a carboxylic acid is its conversion to a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The resulting acyl chloride is a potent electrophile that readily reacts with primary or secondary amines to form the desired amide. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction.[5]

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that facilitate amide bond formation under mild conditions.[4][6] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide and a urea byproduct.

To enhance efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included.[9] These additives react with the O-acylisourea to form an activated ester, which is less prone to side reactions and effectively transfers the acyl group to the amine.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of 4-(bromomethyl)-2-nitrobenzoic acid using two common and effective methods.

Protocol 1: Amidation via Acyl Chloride Formation

This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by the introduction of the amine.

Workflow Diagram:

AcylChloride_Workflow cluster_prep Preparation cluster_activation Activation cluster_amidation Amidation cluster_workup Workup & Purification Start Suspend 4-(bromomethyl)-2-nitrobenzoic acid in anhydrous solvent Add_SOCl2 Add Thionyl Chloride (SOCl₂) Start->Add_SOCl2 Reflux Reflux to form acyl chloride Add_SOCl2->Reflux Cool Cool to 0°C Reflux->Cool Add_Amine Add Amine and Base Cool->Add_Amine React Stir at room temperature Add_Amine->React Workup Aqueous Workup React->Workup Purify Purify by chromatography or crystallization Workup->Purify End Isolated Amide Product Purify->End

Caption: Workflow for amidation via the acyl chloride method.

Materials:

  • 4-(Bromomethyl)-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Primary or secondary amine

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(bromomethyl)-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Acyl Chloride Formation: To the stirred suspension, add thionyl chloride (1.5–2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous THF or DCM.

  • Cool the flask to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous THF or DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

  • Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[10]

Protocol 2: Direct Coupling with Carbodiimide Reagents

This protocol describes a direct one-pot amidation using EDC as the coupling agent in the presence of HOBt as an additive.

Workflow Diagram:

Carbodiimide_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_workup Workup & Purification Start Dissolve acid, amine, and HOBt in anhydrous solvent Cool Cool to 0°C Start->Cool Add_EDC Add EDC Cool->Add_EDC React Stir at room temperature Add_EDC->React Workup Aqueous Workup React->Workup Purify Purify by chromatography or crystallization Workup->Purify End Isolated Amide Product Purify->End

Caption: Workflow for carbodiimide-mediated amidation.

Materials:

  • 4-(Bromomethyl)-2-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Primary or secondary amine

  • Anhydrous, non-protic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA) (optional, but recommended)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(bromomethyl)-2-nitrobenzoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution. If the amine is used as its hydrochloride salt, add DIPEA (2.2 eq).[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or recrystallization.

Data Summary: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the two primary amidation methods described.

ParameterMethod 1: Acyl Chloride ActivationMethod 2: Carbodiimide CouplingPurpose
Activating Agent Thionyl Chloride (SOCl₂)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Converts the carboxylic acid to a highly reactive intermediate.[5][8]
Additive N/AHOBt (1-Hydroxybenzotriazole) or OxymaPureIncreases yields and minimizes side reactions.[9]
Amine Primary or Secondary Amine (1.0-1.2 eq)Primary or Secondary Amine (1.0-1.2 eq)Nucleophile for amide bond formation.
Base Pyridine (catalytic) or Triethylamine (2.0 eq)DIPEA (N,N-Diisopropylethylamine) (1.0-2.0 eq)Neutralizes HCl byproduct and facilitates the reaction.[5][11]
Solvent Anhydrous, non-protic (e.g., DCM, THF)Anhydrous, polar aprotic (e.g., DMF, DCM)Provides an inert medium for the reaction.
Temperature 0°C to reflux0°C to room temperatureControls reaction rate and minimizes side reactions.
Reaction Time 2-18 hours12-24 hoursTime required for reaction completion.

Troubleshooting and Field-Proven Insights

  • Low Yields: In the acyl chloride method, ensure the complete removal of excess thionyl chloride before adding the amine, as it can react with the amine. For carbodiimide couplings, ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediate.[7]

  • Side Reactions: The benzylic bromide of 4-(bromomethyl)-2-nitrobenzoic acid is susceptible to nucleophilic attack. Using a non-nucleophilic base like DIPEA is recommended over triethylamine, especially at elevated temperatures, to avoid quaternization of the base.

  • Purification Challenges: The urea byproduct from carbodiimide reactions (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove. If using DCC, the urea is largely insoluble in many organic solvents and can often be removed by filtration. For the more soluble urea derived from EDC, thorough aqueous workup is crucial. In some cases, purification can be achieved using solid-phase extraction (SPE) with a cation exchange (SCX) cartridge to bind any unreacted amine.[12]

  • Monitoring the Reaction: TLC is an effective tool for monitoring the progress of these reactions. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material, product, and any major byproducts.

Conclusion

4-(Bromomethyl)-2-nitrobenzoic acid is a valuable and versatile building block for the synthesis of a wide range of amide-containing compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for achieving successful and reproducible amidation reactions, thereby facilitating the discovery and development of new chemical entities.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Vertex AI Search.
  • Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | ACS Earth and Space Chemistry.
  • Carbodiimide - Wikipedia. Wikipedia.
  • Synthesis of Amides - Organic Chemistry - Jack Westin. Jack Westin.
  • Mechanism of amide formation by carbodiimide for bioconjug
  • Application Notes and Protocols: Amidation of 4-Bromo-2-nitrobenzoic Acid - Benchchem. BenchChem.
  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. MDPI.
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Biotage.
  • Looking for some advice for purification of diamide : r/Chempros - Reddit. Reddit.
  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required - Organic Chemistry Portal. Organic Chemistry Portal.
  • Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Ningbo Inno Pharmchem Co.,Ltd..
  • 4-(Bromomethyl)benzoic acid - Chem-Impex. Chem-Impex.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. NIH.
  • 4-Bromo-2-nitrobenzoic acid (2-Nitro-4-bromobenzoic acid) | Biochemical Reagent. MedChemExpress.
  • Org. Synth. 2012, 89, 432. Organic Syntheses.
  • The Role of 4-Bromo-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of Bromo-OTBN in Pharma - PYG Lifesciences. PYG Lifesciences.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing.
  • Direct amidation of esters with nitroarenes - PMC - NIH. NIH.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami - Rsc.org. The Royal Society of Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing UV Photolysis of 4-(Bromomethyl)-2-nitrobenzoic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-nitrobenzoic acid, a key ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-nitrobenzoic acid, a key ortho-nitrobenzyl (ONB) photocleavable linker. Our focus is to provide actionable protocols and troubleshooting advice to optimize its photolysis, ensuring efficient, reproducible, and controlled release of conjugated molecules.

Core Principles: The o-Nitrobenzyl Photocleavage Mechanism

The functionality of 4-(bromomethyl)-2-nitrobenzoic acid as a photolabile linker is rooted in the well-established chemistry of o-nitrobenzyl compounds. The process is initiated by the absorption of UV photons, which triggers a series of intramolecular reactions culminating in the cleavage of the benzylic C-O or C-N bond.

The key steps are:

  • Photon Absorption: The nitro group absorbs a UV photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon of the -CH₂Br group). This forms an aci-nitro intermediate.[1]

  • Rearrangement and Hydrolysis: The unstable aci-nitro intermediate undergoes rearrangement and, in the presence of a nucleophile like water, hydrolyzes. This step breaks the bond to the tethered molecule.

  • Product Release: The reaction releases the desired molecule and a 2-nitrosobenzaldehyde byproduct.[1][2]

Understanding this mechanism is crucial for troubleshooting, as factors affecting any of these steps can impact the overall efficiency.

Photocleavage Mechanism Start 4-(Bromomethyl)-2-nitrobenzoic Acid Conjugate Excited Excited State (n -> π*) Start->Excited 1. UV Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Rearrange Cyclic Intermediate & Hydrolysis AciNitro->Rearrange 3. Rearrangement End Cleaved Molecule + 2-Nitrosobenzaldehyde Byproduct Rearrange->End 4. Cleavage

Caption: The stepwise mechanism of o-nitrobenzyl photocleavage.

Experimental Protocols

These protocols provide a validated framework for determining the optimal photolysis conditions for your specific application.

Protocol 1: Determining the Optimal UV Wavelength

The goal of this protocol is to identify the most efficient wavelength for cleavage, which represents a balance between the compound's absorbance and the quantum yield of the photochemical reaction.

Materials:

  • Solution of your 4-(bromomethyl)-2-nitrobenzoic acid conjugate in a suitable UV-transparent solvent (e.g., buffered aqueous solution, methanol, acetonitrile).[1]

  • UV source with tunable wavelength or a set of narrow-bandpass filters (e.g., 320 nm, 340 nm, 350 nm, 365 nm, 380 nm, 400 nm).

  • Quartz cuvettes or a UV-transparent microplate.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Dark control samples (vials wrapped in aluminum foil).

Procedure:

  • Prepare Samples: Prepare identical aliquots of your conjugate solution at a known concentration (e.g., 100 µM).

  • Establish Dark Control: Protect at least one aliquot from light completely. This sample will be analyzed alongside the irradiated samples to check for non-photolytic degradation.[3]

  • Irradiation:

    • Place the aliquots in the irradiation chamber.

    • Irradiate each sample with a different, specific wavelength for a fixed period (e.g., 10 minutes). Ensure the light intensity (power) is consistent across all wavelengths if possible. If not, normalize the results to the photon flux.

  • Analysis:

    • Analyze the irradiated samples and the dark control by HPLC-UV.

    • Monitor the decrease in the peak area of the starting conjugate and the increase in the peak area of the released molecule.

  • Calculate Percent Cleavage: Use the following formula, comparing to the T=0 or dark control sample: % Cleavage = (1 - [Area_conjugate_final / Area_conjugate_initial]) * 100

  • Identify Optimum: The wavelength that yields the highest percent cleavage for the given time and intensity is the optimal wavelength for your experiment.

Protocol 2: Monitoring Photolysis Kinetics

Once the optimal wavelength is determined, this protocol measures the reaction rate.

Procedure:

  • Prepare Master Solution: Prepare a larger volume of the conjugate solution.

  • Set up Time-Course: Aliquot the solution into multiple quartz vials. Include a dark control.

  • Initiate Photolysis: Place the vials under the UV lamp set to the optimal wavelength.

  • Sample at Intervals: At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove one vial from the UV exposure and immediately wrap it in foil to quench the reaction.

  • Analyze All Samples: Once all time points are collected, analyze all samples, including the T=0 and dark control, by HPLC in a single sequence.

  • Plot Data: Plot the concentration or peak area of the starting material versus time. This data can be used to determine the reaction half-life (t₁/₂) under your specific conditions.

Troubleshooting Guide

This section addresses common issues encountered during photolysis experiments in a direct question-and-answer format.

Troubleshooting_Workflow Problem Problem Observed: Low or Inconsistent Cleavage CheckLamp Check UV Lamp Problem->CheckLamp CheckSample Check Sample Integrity Problem->CheckSample CheckSetup Check Experimental Setup Problem->CheckSetup LampPower Is lamp output correct? (Use a power meter) CheckLamp->LampPower Power LampWavelength Is wavelength setting correct? CheckLamp->LampWavelength Wavelength SampleDegradation Is the conjugate degraded? (Analyze by HPLC/LC-MS) CheckSample->SampleDegradation Stability SampleConcentration Is concentration correct? CheckSample->SampleConcentration Concentration VesselMaterial Is vessel UV-transparent? (Quartz/Borosilicate) CheckSetup->VesselMaterial Vessel SolventAbsorbance Does the solvent absorb at the irradiation wavelength? CheckSetup->SolventAbsorbance Solvent

Caption: A systematic workflow for troubleshooting photolysis experiments.

Issue 1: I am seeing very low or no photolysis of my conjugate.

  • Answer: This is a common issue that can often be traced to the experimental setup or the light source.

    • Verify Light Source: Ensure your UV lamp is functioning correctly and emitting at the intended wavelength and power. Aging lamps can lose intensity.[4] If possible, measure the lamp's output with a UV power meter.

    • Check Wavelength: Confirm that the chosen wavelength is appropriate. While many o-nitrobenzyl compounds cleave around 365 nm, the optimum can vary.[1] Perform a wavelength screen as described in Protocol 1.

    • Confirm UV Transparency: Ensure your reaction vessel is made of a material that is transparent at your chosen wavelength. Standard polystyrene or polycarbonate plates block a significant amount of UV light. Use quartz or borosilicate glass vessels.[1]

    • Solvent Absorbance: Your solvent system (including buffers and additives) must be transparent at the irradiation wavelength. If the solvent absorbs the light, it will prevent photons from reaching your compound. Run a UV-Vis spectrum of your blank solvent solution to confirm.

Issue 2: My results are inconsistent; the cleavage rate varies significantly between experiments.

  • Answer: Inconsistency often points to subtle variations in procedure or sample stability.

    • Sample Degradation: Prepare solutions of the conjugate fresh for each experiment. The bromomethyl group can be susceptible to hydrolysis. Analyze your stock solution by HPLC before starting to ensure its purity.[5]

    • Temperature Fluctuation: High-power UV lamps can generate heat. If the sample temperature varies between experiments, it can affect reaction rates. Use a temperature-controlled sample holder if possible.

    • Light Path Consistency: Ensure the distance and angle between the lamp and the sample are identical for every experiment. Minor changes can significantly alter the incident light intensity.

    • Oxygen Level: The presence of oxygen can sometimes influence photochemical reactions. For maximum reproducibility, consider de-gassing your solutions by purging with an inert gas like argon or nitrogen before irradiation.[6]

Issue 3: I see the starting material disappearing, but I also see multiple new peaks in my HPLC, not just my expected product.

  • Answer: The appearance of unexpected byproducts can indicate side reactions or degradation of the photoproducts.

    • Photodegradation of Products: Your released molecule or the 2-nitrosobenzaldehyde byproduct may themselves be photosensitive at the wavelength you are using. Try monitoring the reaction at earlier time points to see if the desired product forms first and then degrades.

    • Side Reactions: The excited state of the nitroaromatic compound is highly reactive and can potentially engage in other reactions besides the desired intramolecular cleavage. This can be influenced by the solvent or other molecules in the solution.[7]

    • Lower Light Intensity: High-intensity light can sometimes promote side reactions. Try reducing the light intensity and increasing the irradiation time to see if it improves the purity of the product formation.

Issue 4: My HPLC baseline is noisy or drifting, making it hard to quantify the peaks.

  • Answer: This is typically an analytical instrumentation issue rather than a photochemical one.

    • Detector Lamp: The lamp in your HPLC's UV detector may be nearing the end of its life. Check the lamp energy or consult your instrument's manual.

    • Mobile Phase: Ensure your mobile phase is properly degassed and mixed. Air bubbles in the system are a common cause of noise.[8]

    • Contamination: A dirty flow cell or column can cause baseline drift. Follow your instrument's maintenance protocol for cleaning the system.[8]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical optimal wavelength for 4-(bromomethyl)-2-nitrobenzoic acid?

  • A: The theoretical optimum is determined by the compound's absorption spectrum. Nitroaromatic compounds typically have a broad absorption band in the UVA (315-400 nm) and UVB (280-315 nm) regions.[9] For many related o-nitrobenzyl linkers, the optimal wavelength for cleavage is found to be near 365 nm, which is a common output for mercury arc lamps.[1] However, it is always best practice to experimentally determine the optimum for your specific conjugate and conditions using Protocol 1.

Q2: How does the choice of solvent affect the photolysis reaction?

  • A: The solvent plays multiple roles. First, it must be transparent at the irradiation wavelength.[1] Second, its polarity can influence the stability of the excited state and intermediates, potentially affecting the reaction rate and quantum yield. Finally, protic solvents like water or methanol are necessary to participate in the final hydrolysis step that releases the cleaved product.

Q3: What are the critical safety precautions I must take during these experiments?

  • A: UV radiation is a significant health hazard, primarily affecting the eyes and skin.[10] Strict safety measures are mandatory.

    • Never look directly at the UV source. [11]

    • Use an enclosed beam path or a light-tight cabinet whenever possible. [12]

    • Wear appropriate Personal Protective Equipment (PPE): This includes a UV-blocking face shield, a lab coat with full-length sleeves, and gloves. Ensure there are no gaps between your cuffs and gloves.[10][13][14]

    • Post Warning Signs: Clearly label the area and equipment with UV hazard warning signs to alert others.[11][12]

    • Interlocks: Use equipment with safety interlocks that automatically shut off the UV source if the enclosure is opened.[12]

Data Presentation
Table 1: Example Data from a Wavelength Screening Experiment
Wavelength (nm)Irradiation Time (min)% Cleavage (Mean ± SD, n=3)Observations
3201015.2 ± 1.8%Some cleavage observed.
3401045.6 ± 3.1%Significant increase in efficiency.
350 10 78.9 ± 2.5% Highest efficiency observed.
3651072.1 ± 2.9%High efficiency, common Hg-lamp line.
3801033.4 ± 2.2%Efficiency drops off.
400105.7 ± 1.1%Minimal cleavage.
Dark Control10<1%No significant non-photolytic degradation.

This is hypothetical data for illustrative purposes.

Table 2: Typical Starting Parameters for HPLC-UV Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 271 nm[15]
Injection Volume 10 µL
Column Temperature 30 °C

Method must be optimized for your specific conjugate and released molecule.

References
  • Guidelines for Working with Ultraviolet Light Sources. KAUST Health & Safety. Available from: [Link]

  • Safety Considerations for Ultraviolet Radiation in the Laboratory. AZoM. (2014). Available from: [Link]

  • UV. Research Safety - University of Kentucky. Available from: [Link]

  • Working Safely with Ultraviolet Radiation. Columbia University Environmental Health & Safety. Available from: [Link]

  • Safe operation of UV light sources in laboratories. University of Bristol Safety and Health Services. Available from: [Link]

  • Sang, X.F., et al. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing. (2022). Available from: [Link]

  • Lipczynska-Kochany, E. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. (1992). Available from: [Link]

  • Dzengel, J., et al. Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. (1999). Available from: [Link]

  • Ash, T.J., et al. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A. (2020). Available from: [Link]

  • Oliveros, E., et al. Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology. (1997). Available from: [Link]

  • Troubleshooting guide. NCBI - National Center for Biotechnology Information. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available from: [Link]

  • Understanding Photocleavage Reactions. AZoM. (2013). Available from: [Link]

  • Kerzig, C., et al. Reactivity control of a photocatalytic system by changing the light intensity. The Royal Society of Chemistry. (2018). Available from: [Link]

  • Hasan, A., et al. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. (1999). Available from: [Link]

  • Wilson, I.D., et al. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available from: [Link]

  • Gravel, D., et al. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. (2002). Available from: [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. (2022). Available from: [Link]

  • Arp, H.P.H., et al. Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicity of the degradation mixtures. Environmental Sciences Europe. (2022). Available from: [Link]

  • A collection of experiments for teaching photochemistry (Technical Report). SciSpace. Available from: [Link]

  • Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. (2025). Available from: [Link]

  • Proposed mechanism for the photocleavage reaction of a generic... ResearchGate. Available from: [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. (2025). Available from: [Link]

  • Kistemaker, J.C.M., et al. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. (2015). Available from: [Link]

  • Zhang, Y., et al. Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview. Frontiers in Nutrition. (2022). Available from: [Link]

  • Oláh, J., et al. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. International Journal of Molecular Sciences. (2021). Available from: [Link]

  • Gierczak, T., et al. Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorption. Atmospheric Chemistry and Physics. (2022). Available from: [Link]

  • Vione, D., et al. Phototransformation of the UV filter benzophenone-3 in the presence of nitrate and dissolved organic matter. AperTO. (2014). Available from: [Link]

  • Bernstein, A., et al. Bromine and carbon isotope effects during photolysis of brominated phenols. PubMed. (2013). Available from: [Link]

  • Ao, X., et al. Advanced oxidation mechanism of UV photolysis of electrochemically generated free bromine. PubMed. (2018). Available from: [Link]

  • Yang, X., et al. Photolysis Reactions of the Bromine-Related Species and Model Value of... ResearchGate. Available from: [Link]

  • Arp, H.P.H., et al. Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicity of the degradation mixtures. DuEPublico. (2022). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Bromomethyl)-2-nitrobenzoic Acid Couplings

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with bifunctional building blocks. 4-(Bromomethyl)-2-nitrobenzoic acid is a notoriously sensitive reagent used in linker synthesis, photolabile tag generation, and solid-phase chemistry.

The primary challenge with this molecule is its dual reactivity . It contains a carboxylic acid that requires activation for amidation or esterification, alongside a highly electrophilic benzylic bromide (bromomethyl group) that is extremely susceptible to unwanted nucleophilic attack.

This guide provides field-proven, mechanistically grounded solutions to minimize side reactions and maximize your coupling yields.

Mechanistic Overview: The Kinetic Competition

To troubleshoot effectively, we must first understand the causality of the side reactions.

The 2-nitro group creates severe steric hindrance around the carboxylic acid, drastically slowing down the kinetics of active ester formation and subsequent amidation. Conversely, the 4-bromomethyl group remains unhindered and highly reactive. If coupling conditions are not strictly controlled, the kinetic preference shifts away from the desired and toward unwanted SN2 S-alkylation or N-alkylation at the benzylic position[1].

Mechanistic_Pathways SM 4-(Bromomethyl)- 2-nitrobenzoic acid ActiveEster Activated Ester (Pre-activation) SM->ActiveEster HATU, DIPEA 0°C, 15 min Alkylated N-Alkylated Byproduct (SN2 Side Reaction) SM->Alkylated Premature Amine Slow Amidation QuatSalt Quaternary Salt (DMAP/Pyridine Quench) SM->QuatSalt Nucleophilic Base (e.g., DMAP) Amine Amine Nucleophile Amine->Alkylated Amide Amide Product (Desired) ActiveEster->Amide Amine Addition Fast Kinetics

Fig 1. Competing kinetic pathways during the coupling of 4-(Bromomethyl)-2-nitrobenzoic acid.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass indicating double-addition of the amine. Why am I isolating N-alkylated byproducts instead of the amide?

Cause: Amines are excellent nucleophiles for both activated esters and benzylic bromides. Because the 2-nitro group sterically shields the carboxylic acid, amidation is inherently slow. If the amine is introduced before the carboxylic acid is fully activated, the amine will preferentially undergo an SN2 reaction with the 4-bromomethyl group[1]. Solution: Implement a strict 15-minute pre-activation step using a highly reactive uronium salt (like HATU) at 0°C before adding the amine[2]. Furthermore, the amine must be the limiting reagent (0.85–0.90 eq) to prevent excess amine from alkylating the final product.

Q2: I used standard Steglich esterification conditions (EDC/DMAP), but my bromomethyl group disappeared. What happened?

Cause: DMAP (4-dimethylaminopyridine) is a highly nucleophilic catalyst often used to force hindered couplings[3]. However, DMAP rapidly attacks benzylic bromides to form a stable, irreversible pyridinium salt. This completely quenches your reactive bromomethyl handle. Solution: Completely eliminate DMAP and pyridine from your workflow. Switch to coupling reagents that do not require nucleophilic catalysis, and use strictly non-nucleophilic bases like DIPEA or 2,4,6-collidine[4].

Q3: My reaction mixture turned into an intractable mixture of oligomers. How do I prevent self-condensation?

Cause: 4-(Bromomethyl)-2-nitrobenzoic acid is an AB-type bifunctional monomer. Under basic conditions, the carboxylate anion can act as a nucleophile and attack the bromomethyl group of an adjacent molecule, leading to rapid polyesterification. Solution: Keep the pre-activation temperature strictly at 0°C to suppress the activation energy required for SN2 self-condensation. Add the base last during the pre-activation sequence to ensure the coupling reagent traps the carboxylate immediately.

Quantitative Reagent Selection

Selecting the right coupling reagent is the single most important variable in this workflow. The table below summarizes the kinetic efficiency and side-reaction risks associated with common [4].

Coupling ReagentActivation Kinetics (Hindered Acids)Risk of Bromide QuenchingRecommended BaseSuitability
HATU Very Fast (< 5 min)LowDIPEAOptimal
COMU Very Fast (< 5 min)Lowsym-CollidineOptimal
EDC / DMAP FastExtreme (100%) NoneDo Not Use
DCC / HOBt Slow (30+ min)LowDIPEASuboptimal
T3P ModerateLowEt3N / DIPEAAcceptable

Validated Protocol: Kinetically Controlled Amidation

This protocol is engineered as a self-validating system to synthesize the target amide while preserving the 4-bromomethyl group with >95% fidelity[5].

Materials & Stoichiometry:

  • 4-(Bromomethyl)-2-nitrobenzoic acid: 1.0 eq

  • Target Amine: 0.85 eq (Crucial: Amine must be the limiting reagent to prevent post-reaction alkylation of the product).

  • HATU: 1.05 eq

  • DIPEA (N,N-Diisopropylethylamine): 2.0 eq

  • Anhydrous DMF: 0.1 M relative to the acid

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with Argon. Ambient moisture leads to hydrolysis of both the activated ester and the bromomethyl group.

  • Reagent Dissolution: Add 4-(Bromomethyl)-2-nitrobenzoic acid (1.0 eq) and HATU (1.05 eq) to the flask. Dissolve in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 5 minutes. Causality: Low temperatures kinetically suppress self-condensation.

  • Pre-Activation (The Critical Step): Add DIPEA (2.0 eq) dropwise over 2 minutes. Stir the mixture at 0°C for exactly 15 minutes.

    • Self-Validation Check: The solution will typically transition to a vibrant yellow/orange color, indicating the successful formation of the active OAt ester. Do not exceed 30 minutes, as the active ester may begin to degrade.

  • Nucleophile Addition: Dissolve the target amine (0.85 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated mixture over 10 minutes while maintaining the temperature at 0°C[2].

  • Reaction Maturation: Stir at 0°C for 1 hour. Monitor by LC-MS. Once the amine is fully consumed, quench the reaction immediately by adding saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove the DMF[2], dry over Na2SO4, and concentrate under reduced pressure.

Troubleshooting_Workflow Start Initiate Coupling Workflow Check1 Is DMAP or Pyridine in the reaction? Start->Check1 Fix1 Remove nucleophilic bases. Use DIPEA or sym-collidine. Check1->Fix1 Yes Check2 Is N-alkylation (SN2) competing with amidation? Check1->Check2 No Fix1->Check2 Fix2 Pre-activate acid at 0°C for 15m before adding amine. Check2->Fix2 Yes Success Optimal Amide Yield Isolated Check2->Success No Fix2->Success

Fig 2. Decision tree for troubleshooting side reactions in bifunctional linker amidation.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem. 1

  • Amide coupling reaction in medicinal chemistry. HepatoChem. 4

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit (r/Chempros). 2

  • Novel Isotope-Coded Photochemical Derivatization Coupled with LC-MS. Analytical Chemistry (ACS). 5

  • Photo-responsive polymeric micelles for the light-triggered release of curcumin. PMC. 3

Sources

Troubleshooting

Troubleshooting incomplete cleavage of 4-(Bromomethyl)-2-nitrobenzoic acid linkers

Technical Support Center: Photocleavable Linkers Guide: Troubleshooting Incomplete Cleavage of 4-(Bromomethyl)-2-nitrobenzoic Acid Linkers Welcome to the technical support center for photocleavable linker applications. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Photocleavable Linkers

Guide: Troubleshooting Incomplete Cleavage of 4-(Bromomethyl)-2-nitrobenzoic Acid Linkers

Welcome to the technical support center for photocleavable linker applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured as a series of questions and answers to directly address issues you may encounter when using 4-(bromomethyl)-2-nitrobenzoic acid and other ortho-nitrobenzyl (ONB) based linkers.

Section 1: Understanding the Fundamentals

Before troubleshooting, it's crucial to understand the "why" behind the protocol. This section covers the core mechanism and expected outcomes.

Q1: How does the 4-(bromomethyl)-2-nitrobenzoic acid linker actually work?

The 4-(bromomethyl)-2-nitrobenzoic acid linker is a member of the ortho-nitrobenzyl (ONB) class of photolabile molecules. Its cleavage is not a simple bond-breaking event but a well-defined intramolecular photoreaction.[1] The process follows a Norrish Type II mechanism:[2][3]

  • Photon Absorption: The process begins when the ortho-nitro group absorbs a photon of near-UV light (typically 340-365 nm), promoting it to an excited diradical state.[1][3]

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is highly reactive and abstracts a hydrogen atom from the benzylic carbon (the carbon of the -CH2- group to which your molecule is attached).[1][2]

  • aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[1]

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges. This rearrangement ultimately leads to the cleavage of the bond connecting the linker to your molecule of interest.[1]

This cascade releases your conjugated molecule and generates a 2-nitrosobenzaldehyde (or a derivative thereof) as a byproduct.[1] The entire process is initiated by light, offering precise spatial and temporal control over the release of your payload.[4]

Caption: Figure 1: Photocleavage Mechanism of an o-Nitrobenzyl Linker.

Section 2: Troubleshooting Incomplete Photocleavage

Low yield is the most common issue researchers face. Let's break down the potential causes, from the light source to the reaction environment.

Q2: My cleavage yield is poor. Is my light source the problem?

Yes, the light source is a critical variable. Two factors are paramount: wavelength and intensity.

  • Wavelength: ONB linkers have a distinct absorbance maximum in the near-UV range, typically between 340 nm and 365 nm.[1][5][6] Using a light source outside this optimal window will result in inefficient photon absorption and, consequently, poor cleavage.

    • Expert Tip: Do not use a high-energy, short-wavelength UV lamp (e.g., 254 nm). While it may induce cleavage, it can also damage sensitive biomolecules like DNA and proteins and may cleave other photolabile groups.[3][7] The goal is selective cleavage with minimal collateral damage.

  • Intensity (Power): The rate of cleavage is directly related to the intensity of the light source.[5][8] A low-power lamp will require significantly longer irradiation times. If the cleavage is slow, the risk of competing side reactions or sample degradation increases.

    • Expert Tip: Ensure your reaction vessel is made of UV-transparent material like quartz or borosilicate glass.[1] Standard polystyrene or other plastic plates can absorb UV light, effectively shielding your sample and preventing cleavage.

Q3: How do I determine the correct irradiation time?

There is no universal "correct" time; it must be determined empirically for your specific system. Both under- and over-exposure can be problematic.

  • Under-exposure: This is the most straightforward cause of incomplete cleavage. The reaction simply hasn't had enough time to go to completion.

  • Over-exposure: Prolonged UV exposure can lead to the degradation of your released molecule or the linker byproduct. The 2-nitrosobenzaldehyde byproduct can sometimes undergo secondary photoreactions, forming species that absorb at the same wavelength as the linker, which can "screen" the remaining intact conjugate from light and slow the reaction.[3]

Self-Validating Protocol: Optimizing Irradiation Time

  • Prepare Identical Aliquots: Prepare several identical samples of your ONB-conjugated molecule at your desired experimental concentration.

  • Create a Time Course: Irradiate each aliquot for a different amount of time (e.g., 0, 2, 5, 10, 20, 40 minutes).

  • Analyze Each Time Point: After irradiation, immediately analyze the extent of cleavage for each sample using a reliable quantitative method like HPLC or LC-MS.[5][8]

  • Plot the Results: Plot the percentage of cleaved product versus irradiation time. The optimal time is the point at which the cleavage plateaus, indicating the reaction has reached completion.

Q4: My cleavage works in one solvent but not another. Why?

The reaction microenvironment profoundly impacts cleavage efficiency.[9][10]

  • UV Transparency: The solvent must be transparent at the irradiation wavelength.[1] If the solvent or buffer components absorb 365 nm light, they will compete with the linker for photons, drastically reducing the cleavage rate. Common culprits include certain complex biological media or additives.

  • Solvent Polarity and Type: While ONB cleavage proceeds in a range of solvents from aqueous buffers to dioxane and methanol, the kinetics can vary.[11] The efficiency depends on factors like the primary photochemical step and subsequent thermal processes that lead to cleavage.[5][8]

  • pH of the Medium: The pH can influence the stability of the linker and the reactivity of byproducts. Undesirable side reactions involving the linker are often favored by basic pH.[12] Performing the cleavage in a slightly acidic or neutral buffer (pH 6.0-7.4) can help minimize these effects.[12]

Q5: I see multiple unexpected products in my analysis. What's causing these side reactions?

The photolysis of ONB linkers, especially in complex biological media, is not always perfectly clean. The excited-state linker and the nitroso-aldehyde byproduct can be reactive.

  • Reactions with Amines and Thiols: Amino and thiol groups from buffers (e.g., Tris) or biomolecules (e.g., peptides, proteins) can react with the linker or its byproducts, leading to a complex mixture of adducts.[12][13] This is a major cause of both low yield of the desired product and the appearance of unexpected peaks in your analysis.

  • The Role of Additives: To mitigate these side reactions, consider including a scavenger.

    • Dithiothreitol (DTT): The presence of DTT has been shown to significantly improve both the rate and the final yield of photocleavage, likely by reducing reactive intermediates.[12]

    • Semicarbazide: This compound can be used to trap the aldehyde byproduct, preventing it from participating in subsequent unwanted reactions.[14]

Section 3: Experimental Parameters & Protocols

This section provides a consolidated view of key parameters and a detailed experimental workflow.

Data Summary: Key Parameters for Photocleavage
ParameterRecommended ConditionRationale & Causality
Wavelength ~340-365 nmMatches the absorbance maximum of the o-nitrobenzyl chromophore for efficient photon absorption.[1][15] Avoids damaging short-wavelength UV.[3]
Irradiation Time 5 min - 60 min (Empirically Determined)Must be optimized via a time-course experiment to ensure reaction completion without causing degradation of products.
Solvent/Buffer UV-transparent aqueous buffer (e.g., PBS, HEPES), MeCN, MeOH, DioxaneThe solvent must not absorb the incident light. The reaction environment can affect kinetics.[1][11]
pH 6.0 - 7.4 (Slightly Acidic to Neutral)Basic pH can promote undesirable side reactions with nucleophiles like amines and thiols present in the solution.[12]
Additives Dithiothreitol (DTT) or other reducing agentsCan improve both the rate and yield of cleavage by minimizing side reactions.[12]
Concentration <100 µM (Typical)High concentrations can lead to inner filter effects, where molecules on the surface shield those in the bulk solution from light.
Temperature Room Temperature (20-25 °C)The primary photochemical event is not highly temperature-dependent, but subsequent thermal rearrangements are. Standard room temperature is sufficient.
Experimental Protocol: Monitoring Photocleavage by HPLC

This protocol provides a robust method for quantifying the efficiency of your photocleavage reaction.

  • Sample Preparation:

    • Prepare a stock solution of your ONB-conjugated molecule in a suitable UV-transparent solvent (e.g., 1:1 acetonitrile/water).[8]

    • Dilute the stock to a final concentration suitable for both the reaction and HPLC analysis (e.g., 2-20 µM).

  • Irradiation:

    • Transfer the solution to a quartz cuvette or other UV-transparent vessel.

    • Place the vessel in a controlled setup with a UV lamp emitting at ~365 nm. Ensure consistent geometry (distance from the lamp) for all experiments.

    • Irradiate the sample for a predetermined amount of time (as determined by your optimization experiment). Take a non-irradiated (t=0) sample as a control.

  • HPLC Analysis:

    • Inject the irradiated and non-irradiated samples onto a suitable reverse-phase HPLC column (e.g., C18).

    • Use a gradient of water and acetonitrile (both typically containing 0.1% TFA) to elute the compounds.

    • Monitor the elution using a diode array detector (DAD) at two key wavelengths:

      • The absorbance maximum of your payload (e.g., a fluorescent dye).

      • The absorbance maximum of the ONB linker or your starting conjugate.

    • The starting material (uncleaved conjugate) will have a specific retention time. Upon cleavage, this peak will decrease, and two new peaks corresponding to the released payload and the linker byproduct will appear.[5][8]

  • Quantification:

    • Integrate the peak area of the starting material at t=0 and at your desired time point.

    • Calculate the percentage of cleavage as: [1 - (Peak Area_t=x / Peak Area_t=0)] * 100%.

References

  • Bai, X. et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

  • ResearchGate. (n.d.). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker | Request PDF. [Link]

  • Pelliccioli, A. P. et al. (2000). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Photochemistry and Photobiology, 72(2), 241-248. [Link]

  • Leriche, G. et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 389-403. [Link]

  • Holmes, C. P. & Jones, D. G. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 61(12), 4164-4169. [Link]

  • Bai, X. et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed, 12538855. [Link]

  • Weiss, S. et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6249-6309. [Link]

  • Wong, C. et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Molecules, 26(11), 3278. [Link]

  • Griffin, D. R. & Kasko, A. M. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(7), 3639-3651. [Link]

  • Griffin, D. R. & Kasko, A. M. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]

  • Soper, S. A. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. University of Kansas. [Link]

  • Singh, B. et al. (2020). Strategy to design a smart photocleavable and pH sensitive chitosan based hydrogel through a novel crosslinker: a potential vehicle for controlled drug delivery. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Wavelength-Selective Cleavage of Photolabile Protecting Groups | Request PDF. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Velema, W. A. et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. The University of Groningen research portal. [Link]

Sources

Optimization

Technical Support Center: Nucleophilic Substitutions on 4-(Bromomethyl)-2-nitrobenzoic Acid

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 4-(bromomethyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 4-(bromomethyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by this substrate.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Problem Area 1: Low or No Yield
Q1: My reaction shows very low conversion of the starting material, even after extended reaction times. What are the likely causes?

A1: Low conversion is a common issue stemming from several factors related to the substrate's unique structure and the reaction conditions.

  • Cause 1: Steric Hindrance from the ortho-Nitro Group: The nitro group at the ortho position to the bromomethyl group creates significant steric bulk.[1][2] This physically obstructs the nucleophile's path for the required backside attack in an Sₙ2 reaction, thereby increasing the activation energy and slowing the reaction rate.[1][3]

    • Solution: Increase the reaction temperature to provide the necessary energy to overcome the steric barrier. Using a less bulky nucleophile can also be beneficial.

  • Cause 2: Interference from the Carboxylic Acid Proton: The carboxylic acid group has an acidic proton that will be readily deprotonated by any basic nucleophile (e.g., amines, alkoxides). This non-productive acid-base reaction consumes your nucleophile, effectively reducing its concentration and preventing it from attacking the electrophilic carbon.

    • Solution: Add at least one equivalent of a non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or a tertiary amine like triethylamine) to deprotonate the carboxylic acid before the substitution reaction begins. Alternatively, for more sensitive reactions, protect the carboxylic acid as an ester prior to the substitution step (see Protocol 2).[4][5]

  • Cause 3: Inappropriate Solvent Choice: Nucleophilic substitution reactions, particularly Sₙ2, are highly sensitive to the solvent.[6]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[6]

Q2: I've confirmed my reagents are pure and have tried optimizing the temperature and solvent, but the yield remains poor. What else could be wrong?

A2: If basic troubleshooting fails, consider the possibility of poor reagent solubility or the need for catalytic assistance.

  • Cause: Biphasic Reaction System & Poor Solubility: Often, the nucleophile (especially if it's an inorganic salt like NaN₃ or KCN) is soluble in an aqueous or highly polar phase, while the 4-(bromomethyl)-2-nitrobenzoic acid substrate is soluble in an organic phase. Without proper mixing or a catalyst, the reagents cannot interact, and the reaction will not proceed.

    • Solution: Implement Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can solve this problem.[7] The catalyst forms a lipophilic ion pair with the nucleophile, shuttling it from the aqueous phase into the organic phase where it can react with the substrate.[7][8] This method dramatically increases reaction rates in biphasic systems.

Problem Area 2: Formation of Side Products
Q3: My TLC/LC-MS analysis shows multiple spots, indicating the formation of significant side products. What are they and how can I prevent them?

A3: Side product formation often competes with the desired substitution pathway. The primary culprits are elimination reactions and reactions involving the carboxylic acid group.

  • Side Product 1: Elimination (E2) Products: If you are using a nucleophile that is also a strong, sterically hindered base (e.g., tert-butoxide), it may abstract a proton from the benzylic carbon, leading to an elimination reaction instead of substitution.

    • Prevention: Use a nucleophile that is less basic and less sterically hindered. Running the reaction at a lower temperature generally favors substitution over elimination.

  • Side Product 2: Esterification/Amide Formation at the Carboxyl Group: If your nucleophile is an alcohol or an amine and the reaction is run at high temperatures, it can potentially react with the carboxylic acid to form an ester or amide, especially if a coupling agent is inadvertently present.

    • Prevention: The most robust solution is to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) before performing the nucleophilic substitution.[5][9] The protecting group can be removed via hydrolysis in a subsequent step. See Protocol 2 for a general esterification procedure.

  • Side Product 3: Benzyl Ether from Catalyst: When using a benzyl-substituted quaternary ammonium salt (like benzyltributylammonium chloride) as a phase-transfer catalyst, the catalyst itself can act as an alkylating agent, leading to benzylated side products.[10]

    • Prevention: Avoid using benzyl-substituted quats as phase-transfer catalysts in nucleophilic substitutions. Opt for tetra-alkyl ammonium salts like TBAB instead.[10]

Problem Area 3: Difficulties in Product Purification
Q4: How can I effectively purify my product and remove unreacted starting material and byproducts?

A4: The acidic nature of your product, 4-((nucleophile)methyl)-2-nitrobenzoic acid, can be leveraged for an efficient purification strategy.

  • Solution 1: Acid-Base Extraction:

    • After the reaction, quench the mixture and dilute it with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Extract the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH). Your carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like unreacted starting material if it was protected) in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with cold 2M HCl until the product precipitates out.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Solution 2: Recrystallization: The crude, isolated product can often be purified further by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for nucleophilic substitution on 4-(bromomethyl)-2-nitrobenzoic acid?

A1: The substrate is a primary benzylic halide. These substrates strongly favor the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[12][13] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. While the benzylic position can stabilize a carbocation (favoring Sₙ1), the primary nature of the carbon and the presence of a strong electron-withdrawing nitro group destabilize any potential carbocation intermediate, making the Sₙ1 pathway highly unfavorable.[14][15]

Troubleshooting_Workflow start Low Yield Observed q_sterics Is nucleophile bulky or temp low? start->q_sterics sol_sterics Increase Temperature Use smaller Nu⁻ q_sterics->sol_sterics Yes q_acid Is nucleophile basic? q_sterics->q_acid No end Yield Improved sol_sterics->end sol_acid Add non-nucleophilic base (e.g., K₂CO₃) OR Protect -COOH group q_acid->sol_acid Yes q_solvent What is the solvent? q_acid->q_solvent No sol_acid->end sol_solvent Switch to Polar Aprotic (DMF, DMSO, ACN) q_solvent->sol_solvent Protic q_solubility Are reagents in different phases? q_solvent->q_solubility Aprotic sol_solvent->end sol_solubility Use Phase-Transfer Catalyst (e.g., TBAB) q_solubility->sol_solubility Yes q_solubility->end No sol_solubility->end

Caption: A troubleshooting workflow for diagnosing low yield.

Data Summary & Recommended Conditions

The optimal conditions are highly dependent on the specific nucleophile used. However, the following table provides a general starting point for optimization.

ParameterRecommendationRationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Enhances nucleophile reactivity by not solvating the anion. [6]
Temperature 50 °C to 100 °CIncreased temperature helps overcome steric hindrance from the ortho-nitro group. Monitor for side reactions.
Base (if needed) K₂CO₃, Cs₂CO₃, NaHNon-nucleophilic bases that deprotonate the carboxylic acid without competing in the substitution.
Catalyst Tetrabutylammonium Bromide (TBAB)Recommended for biphasic reactions (e.g., solid-liquid or liquid-liquid) to facilitate nucleophile transfer. [7]
Concentration 0.1 M - 0.5 MHigher concentrations can increase reaction rates, but consider high-dilution if dimerization is an issue.

Experimental Protocols

Disclaimer: These protocols are generalized. All experiments should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 4-(Bromomethyl)-2-nitrobenzoic acid is an irritant. [16]

Protocol 1: General Nucleophilic Substitution with an Amine Nucleophile

This protocol describes a typical procedure for reacting 4-(bromomethyl)-2-nitrobenzoic acid with a secondary amine.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(bromomethyl)-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation of the carboxylic acid.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction may take 4-24 hours depending on the reactivity of the amine.

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as described in the purification FAQ.

Protocol 2: Methyl Ester Protection of the Carboxylic Acid Group

This protocol is a prerequisite step if your nucleophile or subsequent reaction steps are incompatible with a free carboxylic acid.

  • Setup: Suspend 4-(bromomethyl)-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M). [17]2. Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise. [17]3. Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature and concentrate the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-(bromomethyl)-2-nitrobenzoate, which can often be used in the next step without further purification.

References

  • How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. (2021, July 14). Vertex AI Search.
  • Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent.Asian Journal of Chemistry.
  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2025, February 13). University of Edinburgh Research Explorer.
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.Google.
  • Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube.
  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019, August 18). PMC.
  • Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene.Free In-Depth Study Guide.
  • Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?Industrial Phase-Transfer Catalysis.
  • Chiral Phase-Transfer Catalysis.PTC Organics.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2019, December 30). Chemistry LibreTexts.
  • Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.Benchchem.
  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
  • Reactions at the benzylic position (video).Khan Academy.
  • Substituent Effects.University of Calgary.
  • 4-(Bromomethyl)benzoic acid.AK Scientific, Inc.
  • Ortho-Disubstituted Benzenes: Organic Chemistry Study. (2025, August 15). Fiveable.
  • Benzyl bromide synthesis by bromination or substitution.Organic Chemistry Portal.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps.
  • Ortho effect.Wikipedia.
  • Nucleophilic Substitution.Arts, Science, and Commerce College, Kolhar.
  • Protective Groups.Organic Chemistry Portal.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups.PMC.
  • Benzoic Acid Esters, Benzoates.Organic Chemistry Portal.
  • 4-Amino-2-(methylthio)benzoic acid synthesis pathway.Benchchem.
  • Protecting group.Wikipedia.
  • Synthesis of 26a) 4-Methyl-2-nitrobenzoic acid.PrepChem.com.
  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024, July 25). TREA.
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.Benchchem.
  • Supporting Information.CDC Stacks.
  • m-NITROBENZOIC ACID.Organic Syntheses Procedure.
  • Appendix 6: Protecting groups.Oxford Learning Link.

Sources

Troubleshooting

Overcoming low solubility of 4-(Bromomethyl)-2-nitrobenzoic acid in DCM or DMF

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-(Bromomethyl)-2-nitrobenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-(Bromomethyl)-2-nitrobenzoic acid .

This molecule presents a unique dual-challenge: it possesses a highly polar, hydrogen-bonding carboxylic acid group alongside a highly reactive, electrophilic bromomethyl group. When researchers encounter "solubility issues" with this compound, the root cause is highly dependent on the solvent system. In non-polar solvents like Dichloromethane (DCM), the issue is strictly thermodynamic (intermolecular dimerization). In polar aprotic solvents like Dimethylformamide (DMF), the issue is often kinetic or chemical (solvent degradation leading to side reactions).

Below is our comprehensive troubleshooting guide, complete with diagnostic workflows, self-validating protocols, and mechanistic explanations.

Diagnostic Decision Tree

SolubilityTroubleshooting Start Low Solubility Observed 4-(Bromomethyl)-2-nitrobenzoic acid SolventCheck Which solvent is being used? Start->SolventCheck DCM_Path Dichloromethane (DCM) SolventCheck->DCM_Path DMF_Path Dimethylformamide (DMF) SolventCheck->DMF_Path DCM_Cause Cause: Strong intermolecular H-bonded dimers DCM_Path->DCM_Cause DMF_Cause Cause: Kinetic barrier or solvent degradation DMF_Path->DMF_Cause DCM_Fix Action: Add 2-5% v/v THF or Methanol DCM_Cause->DCM_Fix DMF_Fix Action: Gentle sonication (Max 35°C) to avoid degradation DMF_Cause->DMF_Fix

Diagnostic workflow for resolving 4-(Bromomethyl)-2-nitrobenzoic acid solubility issues.

Troubleshooting Dichloromethane (DCM) Challenges

Q: Why is 4-(bromomethyl)-2-nitrobenzoic acid nearly insoluble in DCM at room temperature? A: The insolubility in DCM is a thermodynamic issue driven by hydrogen bonding. Carboxylic acids naturally self-associate to form highly stable, eight-membered cyclic dimers. Because DCM is a low-dielectric, aprotic solvent lacking hydrogen-bond donating or accepting capabilities, it cannot provide enough solvation energy to compensate for the enthalpy required to break these dimers[1]. Therefore, the compound remains locked in its solid crystalline lattice.

Q: How can I force dissolution in DCM without changing my primary solvent system? A: You must introduce a hydrogen-bond acceptor to disrupt the carboxylic acid dimers. Adding a small amount (2–5% v/v) of a polar co-solvent like Tetrahydrofuran (THF) or Methanol (MeOH) will break the intermolecular hydrogen bonds, allowing the monomeric acid to dissolve seamlessly into the bulk DCM phase.

Protocol 1: Co-Solvent Disruption Strategy

Use this protocol to achieve complete dissolution in DCM-dominant reactions.

  • Preparation: Weigh the required mass of 4-(Bromomethyl)-2-nitrobenzoic acid into a dry, inert-flushed reaction flask.

  • Primary Solvation: Add the target volume of anhydrous DCM. The mixture will appear as a cloudy, white suspension.

  • Dimer Disruption: Under continuous magnetic stirring (400 rpm), add anhydrous THF dropwise. Do not exceed 5% v/v of the total solvent volume to preserve the bulk non-polar properties of the DCM.

  • Equilibration: Allow the mixture to stir for 10 minutes at ambient temperature (20–25 °C). The suspension will gradually transition to a clear solution.

  • Self-Validation Step: Turn off the magnetic stirrer and observe the flask against a dark background for 60 seconds. If particulate matter begins to settle, the dimer network is not fully disrupted; add an additional 1% v/v THF. If the solution remains optically clear and colorless, thermodynamic solubility has been achieved, and you may proceed with your reaction.

Troubleshooting Dimethylformamide (DMF) Challenges

Q: DMF is a highly polar solvent. Why am I struggling to dissolve the compound, or why does the solution turn dark upon heating? A: If you are experiencing issues in DMF, you are likely confusing a kinetic solubility barrier with chemical degradation. DMF is an excellent solvent for carboxylic acids. However, if dissolution is slow and you apply bulk heating (e.g., an oil bath at 60 °C) to speed it up, DMF can undergo trace hydrolysis to form dimethylamine. The bromomethyl group on your compound is a highly reactive electrophile. It will rapidly undergo an S_N2 reaction with the liberated dimethylamine, forming unwanted amine salts and destroying your starting material[2].

Q: What is the safest protocol for dissolving this compound in DMF without causing degradation? A: You must overcome the kinetic barrier (crystal lattice energy) using mechanical energy rather than thermal energy. Sonication is the optimal method here.

Protocol 2: Controlled Dissolution via Sonication

Use this protocol to dissolve the compound in DMF while preserving the reactive bromomethyl group.

  • Solvent Integrity: Ensure you are using freshly opened, anhydrous DMF. Trace moisture significantly accelerates the degradation of DMF into reactive amines.

  • Preparation: Weigh the compound into a sealed vial or round-bottom flask. Add the required volume of DMF at room temperature.

  • Mechanical Agitation: Do not use a heat block. Submerge the vessel in an ultrasonic bath. Sonicate for 5–15 minutes. The acoustic cavitation provides localized energy to break the crystal lattice without raising the bulk temperature of the solution.

  • Temperature Control: Monitor the water bath temperature. If the bath exceeds 35 °C due to prolonged sonication, add ice to cool it down. Heat is the enemy of the benzyl bromide moiety.

  • Self-Validation Step: Inspect the solution visually. A successful, non-degraded solution will be completely transparent and pale yellow. If the solution has turned deep orange, brown, or if a new precipitate (amine salts) has formed, nucleophilic degradation has occurred. Discard the mixture and restart with fresh, anhydrous solvent.

Quantitative Data Presentation

To assist in your solvent selection and troubleshooting, the following table summarizes the physicochemical parameters of the discussed solvents and their expected behavior with 4-(Bromomethyl)-2-nitrobenzoic acid.

SolventDielectric Constant (ε at 20°C)H-Bond DonorH-Bond AcceptorExpected SolubilityPrimary Challenge
Dichloromethane (DCM) 8.93PoorPoorLow (< 10 mg/mL)Thermodynamic (Dimerization)
Dimethylformamide (DMF) 36.70PoorExcellentHigh (> 100 mg/mL)Chemical Stability (Nucleophilic attack)
Tetrahydrofuran (THF) 7.58PoorGoodModerateNone (Ideal Co-solvent for DCM)
Methanol (MeOH) 32.70ExcellentExcellentHighPotential esterification if heated

References

  • Dimerization of Carboxylic Acids: An Equation of State Approach Source: ACS Publications (Journal of Physical Chemistry B) URL:[Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Bromomethyl)-2-nitrobenzoic Acid Reaction Mixtures

Welcome to the technical support center for the purification of 4-(Bromomethyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(Bromomethyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 4-(Bromomethyl)-2-nitrobenzoic acid reaction mixture?

A1: The primary impurities depend on the synthetic route, but typically, when synthesizing from 2-methyl-2-nitrobenzoic acid via radical bromination with N-bromosuccinimide (NBS), you can expect:

  • Unreacted starting material: 2-methyl-2-nitrobenzoic acid.

  • Byproducts of the bromination reaction: These can include dibrominated species at the benzylic position (4-(dibromomethyl)-2-nitrobenzoic acid) and impurities from the radical initiator, such as benzoyl peroxide.[1]

  • Succinimide: The byproduct from the use of NBS.[2]

  • Positional isomers: Depending on the starting material and reaction conditions, other isomers of nitrobenzoic acid may be present.[3][4]

Q2: My crude product is a sticky oil instead of a solid. What should I do?

A2: A sticky or oily product often indicates the presence of residual solvent or significant impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If the product remains oily, a preliminary purification step before recrystallization is recommended. This can involve washing the crude material with a non-polar solvent like hexane to remove organic byproducts.[5] If the issue persists, column chromatography may be necessary.

Q3: What is the best solvent for recrystallizing 4-(Bromomethyl)-2-nitrobenzoic acid?

A3: While specific data for 4-(bromomethyl)-2-nitrobenzoic acid is not abundant, for similar compounds like 4-(bromomethyl)benzoic acid, ethyl acetate is a suitable solvent for recrystallization.[2] Methanol has also been used for the recrystallization of related compounds.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] It is always best to perform a small-scale solvent screen to determine the optimal recrystallization solvent for your specific crude product.

Q4: How can I effectively remove the succinimide byproduct?

A4: Succinimide has good solubility in water, especially warm water, while 4-(bromomethyl)-2-nitrobenzoic acid is expected to be insoluble in water.[5][9] Therefore, washing the crude product with deionized water is an effective method to remove succinimide.[2] This is often done after an initial wash with a non-polar solvent to remove organic impurities.

Troubleshooting Guide

Problem 1: Low yield of purified product after recrystallization.

  • Possible Cause 1: Using too much recrystallization solvent. Adding an excessive amount of hot solvent will keep more of your product dissolved even after cooling, leading to a lower recovery.[10]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Add the hot solvent in small portions until the solid just dissolves.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[7]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath to maximize crystal formation.[8] Covering the flask can help slow the cooling rate.[8]

  • Possible Cause 3: Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.[11]

Problem 2: The purified product has a low melting point and a broad melting range.

  • Possible Cause: Persistent impurities. A low and broad melting point is a classic indicator of an impure compound. The impurities are disrupting the crystal lattice of your desired product.

    • Solution 1: Repeat the recrystallization. A second recrystallization can often significantly improve purity.

    • Solution 2: Pre-purification wash. Before recrystallization, wash the crude solid with a solvent that will dissolve the impurities but not your product. For example, a hexane wash can remove non-polar organic byproducts.[2][5]

    • Solution 3: Activated charcoal treatment. If your product has a noticeable color, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[10][11]

    • Solution 4: Column Chromatography. If recrystallization and washing are insufficient, column chromatography is a more rigorous purification method. For nitrobenzoic acids, a reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid can be effective.[12]

Problem 3: HPLC analysis shows the presence of isomeric impurities.

  • Possible Cause: Non-selective reaction conditions or impure starting materials. The synthesis of nitrobenzoic acid derivatives can sometimes lead to the formation of positional isomers.[3][4]

    • Solution: High-Performance Liquid Chromatography (HPLC). For separating isomers, especially positional isomers of nitrobenzoic acid, reversed-phase HPLC is a powerful technique.[3][4] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like 2-propanol or methanol) and water, with an acid modifier like acetic acid to control the pH.[3][4] The separation relies on the slight differences in polarity and pKa values of the isomers.[4]

Purification Techniques Overview

TechniquePrincipleAdvantagesDisadvantages
Washing Differential solubility of the product and impurities in a given solvent.Simple, quick, and effective for removing highly soluble or insoluble impurities.Not effective for impurities with similar solubility to the product.
Recrystallization Difference in solubility of the compound in a hot versus a cold solvent.[7][10]Excellent for removing small amounts of impurities from a solid product, can yield high-purity crystals.Can lead to significant product loss if not optimized; not suitable for all compounds (e.g., oils).[10]
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Highly effective for separating complex mixtures, including isomers.[12] Can be adapted for various scales.Can be time-consuming and require significant amounts of solvent; potential for product loss on the column.
Acid-Base Extraction The carboxylic acid group can be deprotonated with a base to form a water-soluble salt, separating it from neutral organic impurities.Effective for separating acidic products from neutral or basic impurities.Requires back-extraction and can be labor-intensive; may not separate acidic impurities.

Recommended Purification Protocol: A Multi-Step Approach

This protocol assumes the crude product is a solid and contains unreacted starting material, succinimide, and organic byproducts.

Step 1: Initial Washing

  • Transfer the crude reaction mixture to a flask and remove the reaction solvent under reduced pressure.

  • Add hexane to the solid residue, stir vigorously for 15-20 minutes, and then collect the solid by vacuum filtration. This step removes non-polar organic byproducts.[2][5]

  • Transfer the filtered solid to a beaker and add deionized water. Stir thoroughly for 20-30 minutes to dissolve the succinimide byproduct.[2]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

Step 2: Recrystallization

  • Place the washed and dried solid in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethyl acetate) to its boiling point.

  • Add the hot solvent to the flask containing the crude product in small portions, with continuous heating and swirling, until the solid just dissolves.[8]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and allow them to dry thoroughly.

Troubleshooting Workflow Diagram

G start Crude Product oily Product is Oily/Sticky start->oily solid Product is Solid start->solid remove_solvent Remove Residual Solvent under High Vacuum oily->remove_solvent wash_hexane Wash with Hexane solid->wash_hexane remove_solvent->wash_hexane recrystallize Proceed to Recrystallization wash_hexane->recrystallize low_yield Low Yield After Recrystallization recrystallize->low_yield impure_product Impure Product (Low/Broad MP) recrystallize->impure_product isomer_issue Isomeric Impurities Detected by HPLC recrystallize->isomer_issue check_solvent_vol Check for Excess Solvent Volume low_yield->check_solvent_vol check_cooling_rate Ensure Slow Cooling low_yield->check_cooling_rate repeat_recrystallization Repeat Recrystallization impure_product->repeat_recrystallization pre_wash Perform Pre-purification Wash impure_product->pre_wash charcoal Use Activated Charcoal for Colored Impurities impure_product->charcoal chromatography Consider Column Chromatography repeat_recrystallization->chromatography hplc_purification Purify using Preparative HPLC isomer_issue->hplc_purification

Sources

Troubleshooting

Technical Support Center: Optimal Long-Term Storage of 4-(Bromomethyl)-2-nitrobenzoic acid

This guide provides a comprehensive framework for the optimal long-term storage and handling of 4-(Bromomethyl)-2-nitrobenzoic acid. As a reactive intermediate, its stability is paramount to ensuring experimental reprodu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the optimal long-term storage and handling of 4-(Bromomethyl)-2-nitrobenzoic acid. As a reactive intermediate, its stability is paramount to ensuring experimental reproducibility and success in research and development settings. This document moves beyond simple recommendations to explain the underlying chemical principles, offering researchers a robust understanding of how to maintain the integrity of this valuable reagent.

Section 1: Core Storage Recommendations at a Glance

For quick reference, the optimal long-term storage conditions are summarized below. Each parameter is critical for minimizing degradation and preserving the compound's purity.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of thermal degradation and potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis of the reactive bromomethyl group by atmospheric moisture.[1]
Light Exposure Protect from Light (Amber Vial/Dark)Benzylic bromides can be susceptible to photolytic degradation.[1][2]
Container Tightly Sealed Glass VialPrevents exposure to moisture and oxygen; glass is non-reactive.[1][3]
Incompatibilities Store away from strong bases, acids, amines, and oxidizing agents.The electrophilic benzylic bromide is highly reactive towards nucleophiles and can be oxidized.[1][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 4-(Bromomethyl)-2-nitrobenzoic acid, providing in-depth explanations grounded in chemical principles.

Q1: What are the absolute essential conditions for the long-term storage of 4-(Bromomethyl)-2-nitrobenzoic acid?

A1: To ensure maximum shelf-life and purity, the compound must be stored under a combination of four critical conditions:

  • Refrigeration (2-8 °C): Low temperatures slow down the kinetics of all potential degradation reactions.

  • Inert Atmosphere: The single most important factor is the exclusion of moisture.[1] The benzylic bromide functional group is highly susceptible to hydrolysis. Storing the solid under a dry, inert atmosphere of argon or nitrogen is essential.

  • Light Protection: The vial should be made of amber glass or stored in a dark location to prevent light-induced degradation.[1]

  • Airtight Seal: The container must be sealed tightly to prevent the ingress of atmospheric moisture and oxygen over time.[5][6]

Q2: You emphasize moisture exclusion. What is the primary degradation pathway for this compound?

A2: The primary and most significant degradation pathway is the hydrolysis of the electrophilic bromomethyl group. This is a classic nucleophilic substitution reaction where water acts as the nucleophile, displacing the bromide and forming 4-(Hydroxymethyl)-2-nitrobenzoic acid. Forced degradation studies on the structurally similar compound, 4-(Bromomethyl)-3-nitrobenzoic acid, confirm its high susceptibility to hydrolysis under both acidic and alkaline conditions, with the corresponding benzyl alcohol being the major degradation product.[7][8] This transformation is detrimental as it consumes the active reagent and introduces a significant impurity that can interfere with subsequent reactions.

Q3: How can I visually or analytically detect if my sample of 4-(Bromomethyl)-2-nitrobenzoic acid has degraded?

A3: Degradation can often be detected through both physical and analytical means:

  • Visual Inspection: A high-purity sample should be a light-yellow, free-flowing crystalline powder.[9] Signs of degradation include discoloration (e.g., turning darker yellow or brown), clumping (due to moisture absorption), or having an oily appearance.

  • Analytical Confirmation: The most reliable method is to use an analytical technique.

    • HPLC Analysis: A stability-indicating HPLC method is the gold standard. Degradation is confirmed by a decrease in the peak area of the parent compound and the appearance of new peaks. The primary hydrolysis product, 4-(Hydroxymethyl)-2-nitrobenzoic acid, is more polar and will thus have a shorter retention time on a reverse-phase column.[8]

    • NMR Spectroscopy: ¹H NMR can also be used. The benzylic protons (-CH₂Br) of the starting material typically appear around 4.5-4.8 ppm. The corresponding benzylic protons of the hydrolyzed alcohol product (-CH₂OH) will shift to a slightly different chemical shift and the proton exchange of the alcohol can sometimes be observed.

Q4: My reaction yield is low, and I suspect the reagent has gone bad. What troubleshooting steps should I take?

A4: If you suspect reagent degradation is causing poor experimental outcomes, follow this troubleshooting workflow:

  • Assess Storage Conditions: First, verify that the material has been stored according to the recommendations in Section 1. Check if the container seal is intact and if it was stored in a desiccator or under inert gas.

  • Perform a Quality Check: If the storage history is uncertain or improper, perform a quick analytical check. A simple TLC or a rapid HPLC run can reveal the presence of the more polar hydrolysis impurity.

  • Use a Fresh Aliquot: If possible, open a new, sealed container of the reagent or use an aliquot that has been stored under ideal conditions to repeat the experiment. This is the fastest way to confirm if the reagent is the root cause.

  • Consider Purification: If the material is valuable and only partially degraded, purification via recrystallization may be possible, though it is often more practical to use a fresh batch.

Section 3: Protocols and Workflows

Protocol 1: Recommended Procedure for Aliquoting and Storing a New Bottle

To prevent contamination of the bulk supply, it is best practice to aliquot the reagent into smaller, single-use quantities upon receipt.

Materials:

  • New bottle of 4-(Bromomethyl)-2-nitrobenzoic acid

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Glove box or a contained space with a gentle stream of Argon or Nitrogen gas

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.[5][9]

Procedure:

  • Prepare the Environment: Perform all operations in a fume hood. For optimal results, use a glove box backfilled with nitrogen or argon. If a glove box is unavailable, work quickly and efficiently under a positive pressure of inert gas directed into the headspace of the containers.

  • Pre-label Vials: Label the smaller vials with the compound name, date, and quantity before taring them on the balance.

  • Aliquot the Material: Quickly dispense the desired amount of the powder into each pre-tared vial. Avoid prolonged exposure to the atmosphere.

  • Purge with Inert Gas: Before sealing, gently flush the headspace of each vial with argon or nitrogen for 5-10 seconds.

  • Seal Tightly: Immediately and tightly cap each vial.

  • Package for Storage: For an extra layer of protection, wrap the caps with parafilm and place the vials inside a larger, sealed container with a desiccant.

  • Store Properly: Place the container in a refrigerator at 2-8 °C.

Workflow for Reagent Quality Assessment

This decision tree provides a logical workflow for researchers to follow when assessing the quality of their 4-(Bromomethyl)-2-nitrobenzoic acid before an experiment.

Reagent_QC_Workflow cluster_0 start Assess Reagent Quality Before Use visual_inspection 1. Visual Inspection start->visual_inspection check_storage 2. Check Storage History (<1 year, inert, 2-8°C?) visual_inspection->check_storage Pass (Free-flowing powder) discard Purify or Discard Reagent visual_inspection->discard Fail (Clumpy, discolored) qc_analysis 3. Perform QC Analysis (e.g., HPLC, NMR) check_storage->qc_analysis No or Unknown proceed Proceed with Experiment check_storage->proceed Yes purity_check 4. Purity Meets Spec? (e.g., >95%) qc_analysis->purity_check purity_check->proceed Yes purity_check->discard No (Significant impurity present) caption Fig 1. Decision workflow for reagent quality control.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)-2-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this en...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-(bromomethyl)-2-nitrobenzoic acid, a compound of interest in synthetic chemistry and as an intermediate for pharmaceuticals.[1] By comparing its anticipated fragmentation with the established patterns of its constituent functional groups—aromatic nitro compounds, benzoic acids, and brominated aromatics—we can construct a detailed and predictive framework for its analysis.

The Structural Context: Predicting Fragmentation Behavior

4-(Bromomethyl)-2-nitrobenzoic acid presents a fascinating case for mass spectrometric analysis due to its multifunctional nature. The interplay between the electron-withdrawing nitro group, the acidic carboxylic acid moiety, and the reactive bromomethyl group on the aromatic ring dictates a complex yet predictable fragmentation cascade. Understanding the behavior of simpler, related molecules provides the foundation for interpreting the mass spectrum of this more complex structure.

Aromatic nitro compounds are known to undergo characteristic cleavages, including the loss of the nitro group (NO₂) or a neutral oxygen atom (O).[2] The position of the nitro group relative to other substituents can significantly influence fragmentation, often leading to what is known as the "ortho effect," which can result in the loss of a hydroxyl radical (•OH).[2][3]

Benzoic acid and its derivatives typically exhibit fragmentation involving the loss of a hydroxyl group (•OH) or the entire carboxyl group (•COOH).[4] A hallmark of benzoic acid's mass spectrum is the formation of a stable benzoyl cation.[5] Furthermore, decarboxylation is a common fragmentation pathway for benzoic acids.[6]

The presence of a bromine atom introduces a distinct isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance.[7] This results in characteristic M and M+2 molecular ion peaks of similar intensity, a key identifier for brominated compounds.[7] The loss of the bromine radical is also a principal fragmentation route.[8]

Proposed Fragmentation Pathway of 4-(Bromomethyl)-2-nitrobenzoic Acid

The electron ionization of 4-(bromomethyl)-2-nitrobenzoic acid initiates a cascade of fragmentation events. The molecular ion, with its characteristic bromine isotopic pattern, is the precursor to a series of fragment ions that reveal the molecule's structural components.

Fragmentation_Pathway M [M]⁺˙ m/z 245/247 C₇H₄⁷⁹Br¹⁴NO₄ / C₇H₄⁸¹Br¹⁴NO₄ F1 [M - OH]⁺ m/z 228/230 M->F1 - •OH F2 [M - NO₂]⁺ m/z 199/201 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 166 M->F3 - •Br F4 [F1 - CO]⁺ m/z 200/202 F1->F4 - CO F5 [F2 - COOH]⁺ m/z 154/156 F2->F5 - •COOH F6 [F3 - COOH]⁺ m/z 121 F3->F6 - •COOH F7 [F3 - NO₂]⁺ m/z 120 F3->F7 - •NO₂

Caption: Predicted fragmentation pathway of 4-(Bromomethyl)-2-nitrobenzoic acid.

Comparative Analysis of Key Fragment Ions

To provide a clear comparison, the following table summarizes the predicted major fragment ions for 4-(bromomethyl)-2-nitrobenzoic acid and the known fragments of related compounds.

m/z (Predicted) Proposed Ion Structure/Formula Fragmentation Pathway Comparative Context
245/247[C₇H₄BrNO₄]⁺˙Molecular Ion (M⁺˙)The presence of the M/M+2 isotopic pattern is a definitive indicator of a bromine-containing compound.[7]
228/230[C₇H₃BrNO₃]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid group.A common fragmentation for carboxylic acids.[4][8]
200/202[C₆H₃BrNO₂]⁺Subsequent loss of carbon monoxide (CO) from the [M - OH]⁺ ion.Loss of CO is a frequent secondary fragmentation step.
199/201[C₇H₄BrO₂]⁺Loss of the nitro group (•NO₂).A characteristic fragmentation of aromatic nitro compounds.[2]
166[C₇H₄NO₄]⁺Loss of the bromine radical (•Br).A primary fragmentation pathway for organobromine compounds.[8]
154/156[C₆H₄Br]⁺˙Loss of the carboxyl group (•COOH) from the [M - NO₂]⁺ ion.Illustrates the interplay of multiple functional group fragmentations.
121[C₇H₄NO₂]⁺Loss of the carboxyl group (•COOH) from the [M - Br]⁺ ion.Highlights the stability of the remaining fragment after initial halogen loss.
120[C₇H₄O₂]⁺˙Loss of the nitro group (•NO₂) from the [M - Br]⁺ ion.Demonstrates an alternative fragmentation route for the debrominated molecular ion.

Experimental Protocol for Mass Spectrometry Analysis

Acquiring a high-quality mass spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of 4-(bromomethyl)-2-nitrobenzoic acid using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve Sample (e.g., in Methanol) P2 Filter Sample (0.22 µm filter) P1->P2 GC1 Inject Sample (1 µL) P2->GC1 GC2 Separation on C18 Column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 Data Data MS3->Data Data Acquisition & Analysis

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of 4-(bromomethyl)-2-nitrobenzoic acid in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

    • Ensure the sample is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Gas Chromatography (GC) Conditions:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions (Electron Ionization):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a standard 70 eV electron energy ensures that the resulting fragmentation patterns are reproducible and comparable to established mass spectral libraries. The temperature-programmed GC method allows for the efficient elution and separation of the analyte from any potential impurities, ensuring a clean mass spectrum.

Conclusion

The mass spectrometry fragmentation of 4-(bromomethyl)-2-nitrobenzoic acid is predicted to be a rich tapestry of cleavages characteristic of its diverse functional groups. By systematically analyzing the expected losses of hydroxyl, nitro, and bromo moieties, a detailed and informative fragmentation map can be constructed. This guide provides a foundational framework for researchers to interpret the mass spectra of this and related compounds, facilitating confident structural elucidation and accelerating the pace of scientific discovery. The presented experimental protocol offers a robust starting point for obtaining high-quality data, further empowering researchers in their analytical endeavors.

References

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - ACS Publications.
  • Mass Spectrometry: Fragmentation.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem.
  • EI Mass spectrum of the TMS derivative of benzoic acid (24). - ResearchGate.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
  • Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube.
  • Radicals and Mass Spectrometry (MS) Fall 2018 - CHEMISTRY 1000.
  • Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives - Benchchem.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1 - ChemicalBook.

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Comparative

A Comparative Analysis of 4-(Bromomethyl)-2-nitrobenzoic Acid's Cleavage Kinetics Against Standard Photolabile Groups

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Selecting the Optimal Photolabile Protecting Group In the realm of dynamic biological systems and intricate organic syntheses, the ab...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Selecting the Optimal Photolabile Protecting Group

In the realm of dynamic biological systems and intricate organic syntheses, the ability to control the release of active molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caged" compounds, provide a powerful tool for achieving this control by using light as a traceless reagent.[1] This guide offers an in-depth comparison of the cleavage kinetics of 4-(bromomethyl)-2-nitrobenzoic acid, a member of the classic ortho-nitrobenzyl (oNB) family, benchmarked against other widely used PPGs, including coumarin and dimethoxy-nitrobenzyl derivatives.

The selection of an appropriate PPG is a critical decision in experimental design, hinging on factors such as the desired wavelength of activation, the efficiency of light absorption (molar extinction coefficient, ε), and the quantum yield of uncaging (Φu).[1] The product of these latter two parameters (ε × Φu) serves as a key metric for the overall uncaging efficiency.[1] This guide will delve into the underlying photochemical mechanisms, provide a quantitative comparison of these key performance indicators, and present a detailed experimental protocol for their validation.

The ortho-Nitrobenzyl Family: A Foundation in Photocleavage

The ortho-nitrobenzyl (oNB) scaffold is one of the most well-established and widely utilized classes of photolabile protecting groups.[2] 4-(Bromomethyl)-2-nitrobenzoic acid belongs to this family, and its photocleavage mechanism is initiated by the absorption of UV light, typically around 365 nm.[3] This absorption excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon, which in turn forms an aci-nitro intermediate.[3] This intermediate subsequently undergoes rearrangement and hydrolysis to release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[3]

G

The kinetics of this cleavage are influenced by substituents on the aromatic ring and the nature of the leaving group. For instance, the introduction of methoxy groups, as seen in the 4,5-dimethoxy-2-nitrobenzyl (NV) group, can red-shift the absorption maximum to longer, less phototoxic wavelengths (350-420 nm), a significant advantage in biological applications.[4] However, this often comes at the cost of a lower quantum yield.[5]

Benchmarking Performance: A Head-to-Head Comparison

Photolabile Protecting GroupClassTypical λmax (nm)Quantum Yield (Φu)Key AdvantagesKey Disadvantages
4-(Bromomethyl)-2-nitrobenzoic acid o-Nitrobenzyl~340 - 365Estimated 0.01 - 0.1Well-understood chemistry, versatile conjugationRequires UV light, potentially absorbing byproducts
4,5-Dimethoxy-2-nitrobenzyl (NVOC) o-Nitrobenzyl350 - 4200.001 - 0.05Longer wavelength activation, suitable for biological systems[4]Lower quantum yield compared to unsubstituted oNB[5]
Coumarin-4-ylmethyl Coumarin350 - 4000.02 - 0.2Higher quantum yields, fast release kinetics[2]Byproducts can be fluorescent, potential for photodimerization
6-Bromo-7-hydroxycoumarin (Bhc) Coumarin~400~0.02Longer wavelength absorption, suitable for two-photon excitation[6]Synthesis can be more complex

Experimental Protocol: A Guide to Measuring Cleavage Kinetics

To facilitate a direct and objective comparison of photolabile protecting groups, the following detailed protocol outlines a robust method for determining and comparing their cleavage kinetics. This self-validating system ensures accurate and reproducible results.

Objective: To determine and compare the photocleavage quantum yield (Φu) and first-order rate constant (k) for 4-(bromomethyl)-2-nitrobenzoic acid and a benchmark PPG (e.g., a coumarin-based PPG).

Materials:

  • 4-(bromomethyl)-2-nitrobenzoic acid

  • Benchmark PPG (e.g., 7-(diethylamino)coumarin-4-yl)methyl ester of a model carboxylic acid)

  • Model molecule to be "caged" (e.g., a fluorescent coumarin carboxylic acid for ease of detection)[7]

  • Anhydrous solvents (e.g., DMF, acetonitrile)

  • Reaction vials (quartz or borosilicate, depending on wavelength)

  • Photoreactor equipped with a monochromatic light source (e.g., 365 nm LED)

  • Radiometer for measuring light intensity

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • UV-Vis spectrophotometer

  • Chemical actinometer (e.g., potassium ferrioxalate)

Experimental Workflow:

G

Step-by-Step Methodology:

  • Synthesis of Caged Compounds:

    • Synthesize the ester of the model carboxylic acid with both 4-(bromomethyl)-2-nitrobenzoic acid and the benchmark PPG. The bromomethyl group of 4-(bromomethyl)-2-nitrobenzoic acid can be reacted with the carboxylate salt of the model acid.

    • Purify the synthesized caged compounds by column chromatography and characterize them by NMR and mass spectrometry to ensure purity.

  • Actinometry (Determination of Photon Flux):

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate).

    • Irradiate the actinometer solution in the same experimental setup (same photoreactor, vial, and geometry) as will be used for the PPG samples.

    • Measure the change in absorbance at the appropriate wavelength to determine the number of photons entering the system per unit time (photon flux). This is a critical step for accurate quantum yield determination.

  • Sample Preparation and Irradiation:

    • Prepare solutions of each caged compound in a suitable solvent (e.g., acetonitrile/water) at a concentration that gives an initial absorbance of ~0.1 at the irradiation wavelength (365 nm).

    • Place the sample vials in the photoreactor and start the irradiation.

    • At defined time intervals, withdraw aliquots from the reaction mixture for analysis.

  • Reaction Monitoring:

    • Inject the aliquots into the HPLC system.

    • Monitor the disappearance of the starting caged compound and the appearance of the released model molecule.

    • Generate a calibration curve for the caged compound and the released molecule to quantify their concentrations at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the caged compound versus time. The slope of this plot will give the negative of the first-order rate constant (-k).

    • The quantum yield (Φu) can be calculated using the following equation: Φu = (Number of molecules cleaved) / (Number of photons absorbed) The number of molecules cleaved can be determined from the HPLC data, and the number of photons absorbed can be calculated from the photon flux (determined by actinometry) and the absorbance of the sample.

  • Comparison:

    • Tabulate the determined rate constants (k) and quantum yields (Φu) for both 4-(bromomethyl)-2-nitrobenzoic acid and the benchmark PPG.

    • Analyze the results in the context of their structural differences and the intended application.

Conclusion: Informed Selection for Targeted Applications

While 4-(bromomethyl)-2-nitrobenzoic acid represents a foundational and versatile photolabile protecting group, its performance, particularly its reliance on UV-A light and moderate quantum yield, must be carefully considered in the context of the specific application. For applications requiring longer wavelength activation to minimize phototoxicity in biological systems, derivatives such as the dimethoxy-substituted o-nitrobenzyls or coumarin-based PPGs may offer a more suitable alternative, despite potential trade-offs in cleavage efficiency.[2][4]

The provided experimental protocol offers a robust framework for researchers to conduct their own head-to-head comparisons, ensuring an informed and data-driven selection of the optimal photolabile protecting group for their specific needs. This commitment to empirical validation is the cornerstone of advancing research in fields that rely on the precise control of molecular activity.

References

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

  • Hagen, V., et al. (2005). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ChemPhysChem, 6(11), 2332-2342. [Link]

  • Kalyanaraman, V., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 42, 9-18. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Zhu, Y., et al. (2017). o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. Journal of Materials Chemistry B, 5(28), 5485-5497. [Link]

  • Yagami, K., et al. (1995). Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (4), 625-630. [Link]

  • Kotala, S., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 17(5), 1873-1880. [Link]

  • Wang, P. (2018). Design and Synthesis of New Photolabile Protecting Groups. Goethe University Frankfurt. [Link]

  • Nitschke, M., et al. (2003). Toward the Development of New Photolabile Protecting Groups That Can Rapidly Release Bioactive Compounds upon Photolysis with Visible Light. The Journal of Organic Chemistry, 68(23), 8823-8831. [Link]

  • Bais, A. F., et al. (2002). Measurements and modeling of photolysis rates during the Photochemical Activity and Ultraviolet Radiation (PAUR) II campaign. Journal of Geophysical Research: Atmospheres, 107(D18), 8134. [Link]

  • Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. ACS Macro Letters, 1(11), 1330-1334. [Link]

Sources

Validation

4-(Bromomethyl)-2-nitrobenzoic acid vs 4-(Bromomethyl)-3-nitrobenzoic acid reactivity differences

An in-depth mechanistic and practical comparison of 4-(Bromomethyl)-2-nitrobenzoic acid and 4-(Bromomethyl)-3-nitrobenzoic acid reveals how a simple shift in the regiochemistry of a single nitro group drastically alters...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic and practical comparison of 4-(Bromomethyl)-2-nitrobenzoic acid and 4-(Bromomethyl)-3-nitrobenzoic acid reveals how a simple shift in the regiochemistry of a single nitro group drastically alters a molecule's physicochemical properties, reactivity, and downstream applications.

As bifunctional building blocks containing both a benzylic bromide (for nucleophilic substitution) and a carboxylic acid (for amidation/esterification), these isomers are staples in bioconjugation, drug discovery, and materials science. However, they cannot be used interchangeably. This guide dissects the causality behind their reactivity differences and provides validated experimental frameworks for their optimal use.

Structural Profiling & The "Ortho Effect"

The fundamental divergence in reactivity between these two isomers stems from the relative positioning of the strongly electron-withdrawing and sterically demanding nitro (-NO₂) group.

  • 4-(Bromomethyl)-3-nitrobenzoic acid (BNBA): The nitro group is meta to the carboxylic acid and ortho to the bromomethyl group. This specific o-nitrobenzyl arrangement is the structural hallmark of classic photocleavable linkers[1].

  • 4-(Bromomethyl)-2-nitrobenzoic acid: The nitro group is ortho to the carboxylic acid and meta to the bromomethyl group. The proximity of the nitro group to the carboxylate induces the "ortho effect" —a combination of steric inhibition of resonance and strong inductive electron withdrawal that significantly lowers the pKa[2].

Quantitative Comparison Table
Physicochemical Property4-(Bromomethyl)-2-nitrobenzoic acid4-(Bromomethyl)-3-nitrobenzoic acid
Nitro Position (vs. -COOH) OrthoMeta
Nitro Position (vs. -CH₂Br) MetaOrtho
Acidity (pKa) ~2.16 (Highly acidic)[3]~3.47 (Moderately acidic)[4]
Steric Hindrance at -COOH High (Requires aggressive activation)Low (Standard coupling applies)
Steric Hindrance at -CH₂Br Low (Unhindered Sₙ2)High (Slower Sₙ2 with bulky nucleophiles)
Photocleavability (UV ~365 nm) No Yes (o-nitrobenzyl system)[1]

Divergent Reactivity Profiles

A. Carboxylic Acid Activation & Amidation

In the 3-nitro isomer , the meta-positioned nitro group exerts an inductive electron-withdrawing effect that slightly activates the carbonyl carbon without physically blocking it. Standard coupling reagents (e.g., HATU, EDC/HOBt) rapidly yield amides.

Conversely, the 2-nitro isomer suffers from severe steric clash. The bulky ortho-nitro group forces the carboxylate out of coplanarity with the aromatic ring. While this stabilizes the conjugate base (explaining the dramatic pKa drop to ~2.16), it physically obstructs incoming nucleophiles during amidation[5]. Standard coupling often stalls, necessitating conversion to a highly reactive acid chloride.

G cluster_3nitro 4-(Bromomethyl)-3-nitrobenzoic acid (Unhindered -COOH) cluster_2nitro 4-(Bromomethyl)-2-nitrobenzoic acid (Sterically Hindered -COOH) N1 Carboxylic Acid N2 HATU / DIPEA (Standard Activation) N1->N2 N3 Amide Product (>90% Yield) N2->N3 M1 Carboxylic Acid M2 SOCl2 / cat. DMF (Aggressive Activation) M1->M2 M3 Acid Chloride Intermediate M2->M3 M4 Amide Product (Moderate-High Yield) M3->M4

Workflow comparison demonstrating the impact of the ortho effect on amide coupling efficiency.

B. Photochemical Reactivity (The o-Nitrobenzyl System)

The most critical application difference lies in photochemistry. 4-(Bromomethyl)-3-nitrobenzoic acid is a premier photocleavable linker used in spatial multiomics[6], targeted drug delivery, and photo-patterning of colloidal crystals[7].

Because the nitro group is ortho to the benzylic carbon, UV irradiation (typically 350–365 nm) excites the nitro group, triggering an intramolecular hydrogen abstraction from the benzylic position. This forms a transient aci-nitro intermediate that rapidly rearranges and hydrolyzes, cleaving the benzylic bond and releasing the attached payload[1]. The 2-nitro isomer cannot undergo this reaction due to the meta-relationship of the necessary functional groups.

G A Conjugated 3-Nitro Isomer (o-Nitrobenzyl System) B UV Light (365 nm) Photon Absorption A->B C aci-Nitro Intermediate (Intramolecular H-Abstraction) B->C Rearrangement D Cleaved Payload + 2-Nitrosobenzaldehyde C->D Hydrolysis

Mechanistic pathway of UV-induced photocleavage specific to the o-nitrobenzyl moiety.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps to confirm mechanistic success.

Protocol 1: Differential Amide Coupling (Overcoming the Ortho Effect)

Objective: Conjugate a primary amine to the sterically hindered 2-nitro isomer.

  • Acid Chloride Formation: Suspend 4-(Bromomethyl)-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of anhydrous DMF (1 drop).

  • Reflux & Monitor: Heat to reflux for 2 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot and quench into 500 µL of methanol. Analyze via TLC/LC-MS. The complete disappearance of the starting material and the appearance of the corresponding methyl ester confirms successful acid chloride formation.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the acid chloride in anhydrous DCM at 0 °C. Dropwise, add the target primary amine (1.2 eq) and triethylamine (TEA, 2.5 eq). Warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

(Note: For the 3-nitro isomer, steps 1-3 can be bypassed entirely in favor of stirring the acid, amine, HATU, and DIPEA in DMF at room temperature for 1 hour).

Protocol 2: UV-Photocleavage Assay for 3-Nitro Isomer Conjugates

Objective: Validate the controlled release of a payload tethered via the benzylic position of the 3-nitro isomer.

  • Sample Preparation: Dissolve the purified 3-nitrobenzyl-payload conjugate in a biologically relevant buffer (e.g., PBS, pH 7.4) with 5% DMSO to aid solubility, achieving a final concentration of 100 µM.

  • Irradiation Setup: Transfer 1 mL of the solution into a quartz cuvette. Place the cuvette in a photoreactor equipped with a 365 nm LED array (intensity ~10-20 mW/cm²).

  • Self-Validating Control: Prepare an identical 1 mL sample in a quartz cuvette, but wrap it completely in aluminum foil (Dark Control). Place it in the photoreactor alongside the test sample.

  • Time-Course Cleavage: Irradiate the samples. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Analysis: Analyze the aliquots via RP-HPLC (monitoring at 254 nm and the specific absorbance of the payload).

    • Expected Result: The test sample will show a time-dependent decay of the conjugate peak and the emergence of two new peaks: the free payload and the 2-nitrosobenzaldehyde byproduct. The Dark Control must show 0% cleavage, proving the bond rupture is strictly photochemical and not due to aqueous hydrolysis.

References

  • Wikipedia Contributors. "3-Nitrobenzoic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • LookChem. "2-Nitrobenzoic acid (552-16-9) Chemical Properties." LookChem Database. Available at:[Link]

  • Zabalov, M. V.; Tiger, R. P. "ortho-Effect in thermal Curtius rearrangement... a quantitative interpretation." Cited within Organic Letters, ACS Publications. Available at:[Link]

  • Holographically defined nanoparticle placement in 3D colloidal crystals. PubMed / NIH. Available at: [Link]

  • Spatial Multiomics Combining Lipids and Gene Expression Using MALDI ISH MSI. Analytical Chemistry, ACS Publications. Available at: [Link]

Sources

Comparative

Validating the Structural Integrity of 4-(Bromomethyl)-2-nitrobenzoic Acid Derivatives: A Comparative Analytical Guide

Executive Summary In modern drug development and organic synthesis, 4-(Bromomethyl)-2-nitrobenzoic acid serves as a critical intermediate, particularly in the design of photolabile linkers and active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, 4-(Bromomethyl)-2-nitrobenzoic acid serves as a critical intermediate, particularly in the design of photolabile linkers and active pharmaceutical ingredients (APIs). Because the benzylic bromide moiety is a highly reactive alkylating agent, ensuring the structural integrity of this compound before downstream coupling is paramount.

As a Senior Application Scientist, I approach structural validation not as a single test, but as an orthogonal system of checks. This guide objectively compares Fourier-Transform Infrared Spectroscopy (FT-IR)—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet methods—against Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind these analytical choices, researchers can rapidly and conclusively validate their synthesized derivatives.

Mechanistic Grounding: The Molecular Fingerprint

To validate 4-(Bromomethyl)-2-nitrobenzoic acid, we must first define its spectroscopic fingerprint. The molecule presents three highly diagnostic functional groups, each interacting distinctly with infrared radiation due to changes in their molecular dipole moments[1]:

  • The Carboxylic Acid (-COOH): Exhibits a strong, sharp C=O stretching vibration and a uniquely broad O-H stretch. In the IR spectrum, this O-H stretch typically spans from 2500 to 3300 cm⁻¹[2].

  • The Nitro Group (-NO2): The highly polar nitrogen-oxygen bonds produce two intense bands: an asymmetric stretch at approximately 1530–1540 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹[3].

  • The Bromomethyl Group (-CH2Br): The heavy bromine atom creates a low-frequency C-Br stretching vibration located deep in the fingerprint region (typically 550–650 cm⁻¹)[4].

Analytical Method Comparison: The "Why" Behind the Workflow

While FT-IR and NMR are often viewed as competing techniques, they are fundamentally complementary. FT-IR probes molecular vibrations to identify functional groups, whereas NMR probes nuclear spin states to determine the exact connectivity of the carbon framework[1].

ATR-FTIR vs. KBr Pellet Transmission

For decades, the KBr pellet technique was the gold standard for producing high-quality, classic transmission spectra[5]. However, for reactive intermediates like 4-(Bromomethyl)-2-nitrobenzoic acid, ATR-FTIR is the superior choice.

  • The Moisture Artifact (Causality): KBr is notoriously hygroscopic. Even trace amounts of absorbed atmospheric water will produce a massive, broad O-H peak in the 3500–3200 cm⁻¹ range[6]. Because the endogenous carboxylic acid O-H stretch of our target molecule resides in this exact region[2], KBr matrix moisture will completely mask this critical diagnostic feature. ATR-FTIR requires no matrix, eliminating this artifact.

  • Mechanical Degradation: Grinding a highly reactive benzylic bromide under 10 tons of pressure in an ionic KBr matrix can induce solid-state interactions or polymorphic shifts. ATR-FTIR is entirely non-destructive; the sample is simply pressed against a diamond crystal and can be recovered afterward[5].

Quantitative Data & Performance Comparison

Table 1: Key IR Vibrational Band Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Carboxylic Acid (-COOH) O-H stretch2500–3300 (Broad)Confirms acid moiety; easily masked by H₂O in KBr matrices.
Carboxylic Acid (-COOH) C=O stretch1680–1710 (Sharp)Differentiates the free acid from esterified byproducts.
Nitro Group (-NO2) Asymmetric N-O stretch1530–1540 (Strong)Primary indicator of the ortho-nitro substitution.
Nitro Group (-NO2) Symmetric N-O stretch~1350 (Strong)Secondary confirmation of the nitro group.
Bromomethyl (-CH2Br) C-Br stretch550–650 (Variable)Confirms the presence of the halogenated alkyl linker.
Table 2: Performance Comparison Matrix
ParameterATR-FTIRKBr Pellet FT-IR¹H / ¹³C NMR
Primary Output Functional group presenceFunctional group presenceAtomic connectivity & framework
Sample Preparation None (Direct application)Grinding with hygroscopic KBrDissolution in deuterated solvent
Analysis Time < 2 minutes10–15 minutes15–60 minutes
Moisture Interference NegligibleHigh (Masks O-H stretch)Low (Solvent dependent)
Destructive? No (Sample recoverable)Yes (Mixed with matrix)No (Sample recoverable)
Best Used For Rapid, routine screeningHigh-resolution library matchingFinal structural confirmation

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system. Below are the execution steps for orthogonal structural validation.

Protocol A: Rapid Functional Group Screening via ATR-FTIR
  • System Validation (Background Scan): Before loading the sample, perform a background scan (16 scans, 4 cm⁻¹ resolution) on the bare, cleaned diamond ATR crystal. Causality: This establishes a baseline of >95% transmittance, ensuring no residual organic contaminants or atmospheric CO₂/H₂O skew the sample spectrum.

  • Sample Application: Deposit 2–5 mg of crystalline 4-(Bromomethyl)-2-nitrobenzoic acid directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid crystal and the evanescent wave, maximizing the signal-to-noise ratio without crushing the molecular lattice.

  • Data Acquisition: Run the sample scan (16 scans, 4 cm⁻¹ resolution).

  • Data Validation: Verify the presence of the sharp C=O stretch (~1700 cm⁻¹) and the distinct asymmetric -NO2 stretch (~1535 cm⁻¹).

Protocol B: Orthogonal Validation via ¹H-NMR
  • Solvent Selection & Blanking: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen because the highly polar -COOH and -NO2 groups drastically reduce solubility in non-polar solvents like CDCl3. Run a blank solvent scan to identify the residual solvent peak (2.50 ppm) and water peak (~3.33 ppm).

  • Acquisition: Acquire a standard ¹H spectrum (minimum 16 transients, relaxation delay 1.5s).

  • Internal Calibration: Calibrate the chemical shift using the TMS internal standard (0.00 ppm) or the residual DMSO peak.

  • Signal Verification: Confirm the diagnostic benzylic protons (-CH2Br) appearing as a sharp singlet around 4.8–5.0 ppm, and the highly deshielded aromatic protons in the 7.5–8.5 ppm range.

Structural Validation Workflow

Workflow Start 4-(Bromomethyl)-2-nitrobenzoic acid Sample ATR ATR-FTIR (Primary Screen) Start->ATR Rapid (<2 min) NMR 1H/13C NMR (Orthogonal Check) Start->NMR Detailed (>15 min) KBr KBr Pellet FT-IR (Legacy Method) Start->KBr High Sensitivity ATR_Data Confirm: -NO2, -COOH, C-Br (No Moisture Artifacts) ATR->ATR_Data NMR_Data Confirm: Carbon Connectivity & Proton Environments NMR->NMR_Data KBr_Data Risk: Broad O-H Masking Due to Hygroscopic Matrix KBr->KBr_Data Valid Validated Structural Integrity ATR_Data->Valid NMR_Data->Valid KBr_Data->Valid

Fig 1: Orthogonal validation workflow for 4-(Bromomethyl)-2-nitrobenzoic acid derivatives.

References

  • Difference between FTIR and NMR? - Rocky Mountain Labs. Available at:[Link][1]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate. Available at:[Link][6]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. Available at:[Link][5]

  • What peak is present in the IR spectrum of m-nitrobenzoic acid that is not present in m-nitroacetophenone? - Brainly. Available at: [Link][2]

  • Supporting information: Bromomethyl Benzene Derivatives - The Royal Society of Chemistry. Available at:[Link][4]

  • Adsorption and Reaction of 4-Nitrobenzoic Acid: Infrared and Raman Spectroscopy Study - ACS Publications. Available at:[Link][3]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)-2-nitrobenzoic Acid

As a Senior Application Scientist, my primary focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, from safe handling to responsible disposal. The compound 4-(Bromomet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, from safe handling to responsible disposal. The compound 4-(Bromomethyl)-2-nitrobenzoic acid is a valuable intermediate in complex organic synthesis, particularly in the development of pharmaceuticals.[1] However, its utility is matched by its hazardous profile, which demands a rigorous, scientifically-grounded approach to its disposal.

This guide provides a direct, procedural framework for the safe disposal of 4-(Bromomethyl)-2-nitrobenzoic acid, moving beyond a simple checklist to explain the chemical reasoning behind each critical step. The goal is to empower researchers and laboratory managers to handle this waste stream with the highest degree of safety and regulatory compliance.

Part 1: Foundational Hazard Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. The molecular structure of 4-(Bromomethyl)-2-nitrobenzoic acid contains three key functional groups that dictate its risk profile: a bromomethyl group, a nitroaromatic core, and a carboxylic acid.

  • Bromomethyl Group (-CH2Br): This functional group is a known lachrymator, meaning it is a potent eye irritant that causes tearing.[2] It also acts as an alkylating agent, which is the mechanistic basis for its skin and respiratory irritation.[3][4]

  • Nitroaromatic System: Nitro-substituted benzene rings are often associated with toxicity and are recognized as environmentally hazardous, particularly to aquatic life.[3]

  • Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule.

Based on Safety Data Sheets (SDS), the compound is formally classified with multiple hazards. It is harmful if swallowed, causes skin and serious eye irritation, may trigger an allergic skin reaction, and can lead to respiratory irritation.[3] Critically, it is also classified as very toxic to aquatic life with long-lasting effects, making containment and prevention of environmental release a top priority.[3]

Hazard Profile: 4-(Bromomethyl)-2-nitrobenzoic acid
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark, Environment
Signal Word Warning / Danger[3]
Primary Hazards Skin Irritant/Corrosive (Category 2/1B)[3][5]Serious Eye Irritant/Damage (Category 2A/1)[3]Acute Oral Toxicity (Category 4)[3][6]Respiratory Tract Irritant (STOT SE 3)[3][4]Hazardous to the Aquatic Environment (Category 1)[3]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis, strong reducing agents.[3]
Required PPE Chemical-resistant gloves (Nitrile, Neoprene), safety goggles and face shield, lab coat, use within a certified chemical fume hood.[3][7]
Part 2: Disposal Decision & Segregation Workflow

The fundamental principle for disposing of this compound is that it must never be released into the sanitary sewer system .[8][9] All waste streams containing this chemical must be captured, segregated, and managed as regulated hazardous waste. The following diagram outlines the decision process for proper waste stream management.

DisposalWorkflow Start Identify Waste Containing 4-(Bromomethyl)-2-nitrobenzoic acid WasteType What is the form of the waste? Start->WasteType SolidWaste Pure Solid or Contaminated Disposables (e.g., gloves, weigh paper) WasteType->SolidWaste Solid LiquidWaste Contaminated Liquid (e.g., reaction mixture, rinsate) WasteType->LiquidWaste Liquid ContainerPrep Place in a designated, leak-proof, and compatible waste container. SolidWaste->ContainerPrep LiquidWaste->ContainerPrep Labeling Affix official 'Hazardous Waste' label. Specify: HALOGENATED ORGANIC WASTE. List all chemical constituents. ContainerPrep->Labeling Storage Store container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). Labeling->Storage Pickup Arrange for pickup by a licensed hazardous waste contractor. Storage->Pickup

Caption: Waste Disposal Workflow for 4-(Bromomethyl)-2-nitrobenzoic acid.

Part 3: Step-by-Step Disposal Protocols

Adherence to a systematic protocol is a self-validating system for ensuring safety and compliance.

Protocol A: Disposal of Unused or Expired Solid Reagent

  • Do Not Open: If possible, leave the material in its original, sealed manufacturer's container. The original label provides essential information for the disposal contractor.[10]

  • Inspect Container: Ensure the container is intact, free of external contamination, and tightly sealed.

  • Labeling: Affix your institution's hazardous waste tag directly to the container. Clearly mark it as "Halogenated Organic Solid Waste."

  • Segregation and Storage: Place the container in a designated hazardous waste accumulation area. It must be stored away from incompatible materials, particularly strong bases and oxidizing agents.[3]

Protocol B: Disposal of Contaminated Solid Waste (Gloves, Weigh Boats, Wipes)

  • Collection: At the point of generation (i.e., in the chemical fume hood), collect all contaminated disposable items.

  • Containment: Place these items into a designated, durable, and sealable container (e.g., a labeled bucket with a lid or a heavy-duty sealable bag).

  • Labeling: Clearly label the container as "Halogenated Organic Solid Waste" and list "4-(Bromomethyl)-2-nitrobenzoic acid" and any associated solvents or materials.

  • Storage: Once full, seal the container and move it to the designated hazardous waste accumulation area.

Protocol C: Disposal of Contaminated Glassware and Rinsate

The rinsate from cleaning glassware that held this compound is unequivocally hazardous waste.

  • Initial Rinse (Organic Solvent): Perform a primary rinse with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve any chemical residue. This initial rinsate is the most concentrated and must be captured.

  • Collection: Decant the solvent rinsate into a designated "Halogenated Organic Liquid Waste" container. This container must be kept closed when not in use.

  • Subsequent Rinses: Perform a "triple rinse" of the glassware.[10] Subsequent rinses (e.g., with more solvent or a detergent solution) must also be collected into the same hazardous waste container. The rinsate from cleaning containers of this acutely hazardous material must be managed as hazardous waste.[10]

  • Final Cleaning: Only after the triple rinse protocol may the glassware be washed normally.

Part 4: Regulatory Framework and Emergency Spill Response

Regulatory Context (United States)

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[11][12] While 4-(Bromomethyl)-2-nitrobenzoic acid is not explicitly on the P or U lists of discarded commercial chemical products, it would be classified as hazardous waste based on its characteristics and its status as a halogenated organic compound.[11][13] Therefore, its disposal is legally mandated to be handled by a licensed hazardous waste management facility.[14][15]

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.

  • Don PPE: Before addressing the spill, don all required PPE, including respiratory protection if dust is airborne.[3]

  • Containment: Prevent the spill from entering any drains or waterways.[4]

  • Cleanup (Solid Spill): Do not dry sweep, as this can create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a cloth dampened with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Report the spill according to your institution's environmental health and safety (EHS) policies.

By adhering to these scientifically-backed procedures, you ensure that the disposal of 4-(Bromomethyl)-2-nitrobenzoic acid is conducted in a manner that protects you, your colleagues, and the environment.

References

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4-Bromo-2-nitrobenzoic Acid.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-3-nitrobenzoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • NextSDS. (n.d.). 4-Bromo-2-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. Lewis Publishers.
  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • District of Columbia Department of Energy & Environment. (n.d.). RCRA C HAZARDOUS WASTE. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-2-nitrobenzoic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 4-(Bromomethyl)-2-nitrobenzoic acid is a compound that, due to its function...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 4-(Bromomethyl)-2-nitrobenzoic acid is a compound that, due to its functional groups, requires meticulous handling to ensure personnel safety. The bromomethyl group suggests potential alkylating properties, while the nitrobenzoic acid moiety points towards corrosive and irritant characteristics. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring that safety is an integral part of the scientific process.

Hazard Assessment: Understanding the Adversary

Before any work begins, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 4-(Bromomethyl)-2-nitrobenzoic acid may not always be available, we can infer its primary hazards from analogous structures. For instance, related compounds like 4-(Bromomethyl)benzoic acid are known to cause skin, eye, and respiratory irritation.[1] Similarly, 4-(Bromomethyl)-3-nitrobenzoic acid is classified as a substance that causes severe skin burns, eye damage, and is a lachrymator (a substance that causes tearing).[2] Given these precedents, we must treat 4-(Bromomethyl)-2-nitrobenzoic acid as, at a minimum, a corrosive and irritating substance with the potential to cause severe damage upon contact.

Key Inferred Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage.[2]

  • Irritant: May cause significant irritation to the skin, eyes, and respiratory tract.[1][3]

  • Lachrymator: Potential to cause irritation and tearing of the eyes.[2][4]

This assessment mandates that our primary defense is through engineering and administrative controls, with PPE serving as the final, critical barrier. All operations involving this solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

The Last Line of Defense: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but a holistic system. The following details the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Eye and Face Protection: A Non-Negotiable Barrier

Direct ocular exposure to a corrosive substance can result in irreversible eye damage.[4] Therefore, robust eye and face protection is essential.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, mists, and fine powders.[7]

  • Face Shield: When handling larger quantities (>4 liters of a solution) or performing tasks with a high splash potential (e.g., vigorous mixing, heating, or pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact

Skin contact with corrosive chemicals can lead to severe burns and irritation.[2] A comprehensive approach to skin and body protection is required.

  • Gloves: Double-gloving is recommended. Use chemical-resistant gloves such as nitrile or neoprene.[6][7] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[5] Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.[9] This protects clothing and skin from incidental contact.

  • Chemical-Resistant Apron: For procedures involving significant splash hazards, a chemical-resistant apron worn over the lab coat is necessary to provide an additional layer of protection to the torso.[7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous, chemical-resistant material, must be worn at all times in the laboratory.[6] Perforated shoes or sandals are strictly prohibited.[5]

Respiratory Protection: Guarding Against Inhalation

Given that this compound is a solid, the primary inhalation risk comes from dust or aerosols generated during handling.

  • Engineering Controls: The first line of defense is a chemical fume hood.[6] All weighing and handling of the solid compound should be performed within a functioning and certified fume hood.

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is necessary.[7][10] A NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases should be used. All personnel requiring a respirator must be part of a respiratory protection program that includes fit-testing and training.

PPE Selection Guide for Common Laboratory Tasks

The level of PPE required is directly proportional to the risk associated with the specific task. The following table provides guidance for common procedures.

Task Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<10g) LowChemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Stock Solutions MediumChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Running a Reaction Medium-HighChemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Work-up/Extraction MediumChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Spill Cleanup (>5g) HighChemical Splash Goggles & Face ShieldHeavy Chemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant Suit/CoverallsRequired: NIOSH-approved Respirator

Protocol: Safe PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common route of exposure.[11] Adhering to a strict sequence is critical for safety.

Donning (Putting On) Sequence:

  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the coat.

  • Respiratory Protection: If a respirator is required, perform a seal check and don it now.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

  • Gloves: Put on the first pair of gloves. Don the second pair of gloves over the first, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Initial Decontamination: If there is visible contamination on your outer gloves or apron, decontaminate them before removal.

  • Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of them in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield (if used) by handling it from the back. Remove the apron.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the final pair of gloves following the same procedure as in step 2.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12][13]

Operational and Disposal Plans

Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8][10] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][12]

Disposal: All materials contaminated with 4-(Bromomethyl)-2-nitrobenzoic acid, including gloves, bench paper, and empty containers, must be treated as hazardous waste.[1] Dispose of these materials in a clearly labeled, sealed container according to your institution's and local regulations.

Visualizing the PPE Decision Process

The selection of appropriate PPE is a logical process based on a risk assessment of the planned procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Plan Experiment with 4-(Bromomethyl)-2-nitrobenzoic acid q_hood Will all work be done in a chemical fume hood? start->q_hood base_ppe Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles q_hood->base_ppe Yes stop Do Not Proceed. Re-evaluate procedure. q_hood->stop No q_splash High splash potential or >4L volume? base_ppe->q_splash add_face_shield Add Face Shield & Chemical Apron q_splash->add_face_shield Yes q_aerosol High potential for dust/aerosol generation? q_splash->q_aerosol No add_face_shield->q_aerosol add_respirator Use NIOSH-approved Respirator q_aerosol->add_respirator Yes final_ppe Final PPE Assembled q_aerosol->final_ppe No add_respirator->final_ppe

Caption: PPE selection workflow based on procedural risk assessment.

References

  • Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc.
  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
  • Safe Handling of Corrosive Chemicals. The Chemistry Blog.
  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. NMSU Safety.
  • Safety Data Sheet: 4-(Bromomethyl)benzoic acid. AK Scientific, Inc.
  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet: alpha-Bromo-p-toluic acid. Fisher Scientific.
  • Safety Data Sheet: 4-Bromo-2-nitrobenzoic acid. MedChemExpress.
  • Safety Data Sheet: 4-(Bromomethyl)-3-nitrobenzoic acid. Thermo Fisher Scientific.
  • Safety Data Sheet. MilliporeSigma.
  • Safety Data Sheet: 4-Bromo-3-nitrobenzoic acid. Fisher Scientific.
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  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • Safety Data Sheet. MilliporeSigma.
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  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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